5-Fluoroorotic acid monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of 5-Fluoroorotic Acid: A Technical Guide
Introduction
5-Fluoroorotic acid (5-FOA) is a pyrimidine analog that serves as a powerful counterselective agent in molecular biology, particularly in the study of the yeast Saccharomyces cerevisiae. Its utility lies in its ability to select for cells that have lost a specific enzymatic activity, providing a genetic tool for identifying and characterizing mutations and other genetic alterations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 5-FOA, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Core Mechanism: Lethal Synthesis
The selective toxicity of 5-FOA is not inherent to the compound itself but is a result of its metabolic conversion into a potent toxin, a process often referred to as "lethal synthesis." This conversion is contingent on the presence of a functional pyrimidine biosynthesis pathway.
Metabolic Activation Pathway
The metabolic activation of 5-FOA proceeds through a series of enzymatic steps, primarily involving enzymes of the de novo pyrimidine biosynthetic pathway.
-
Uptake: 5-FOA is transported into the cell.
-
Conversion to 5-FUMP: The first critical step is the conversion of 5-fluoroorotic acid to 5-fluorouridine monophosphate (5-FUMP) by the enzyme orotate phosphoribosyltransferase (OPRTase). In S. cerevisiae, this enzyme is encoded by the URA5 gene.
-
Decarboxylation to 5-FUMP: 5-FUMP is then decarboxylated by orotidine-5'-phosphate decarboxylase (ODCase), encoded by the URA3 gene in yeast, to form 5-fluorouridylic acid (5-FUMP). This is the key step for the counterselection mechanism.
-
Metabolism to 5-FU and FdUMP: 5-FUMP is further metabolized to 5-fluorouracil (5-FU). 5-FU can then be converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).
The Toxic Endpoint: Inhibition of Thymidylate Synthase
The primary cytotoxic effect of 5-FOA is mediated by FdUMP. This molecule is a potent and irreversible inhibitor of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, ultimately causing "thymineless death" due to the cessation of DNA replication and the accumulation of DNA damage.
Quantitative Data
The efficacy of 5-FOA and its metabolites as inhibitors of their respective enzymatic targets can be quantified by various kinetic parameters.
| Compound | Enzyme Target | Organism | Kinetic Parameter | Value | Reference |
| 5-Fluoroorotic acid | Orotate phosphoribosyltransferase (OPRTase) | Saccharomyces cerevisiae | K_m | ~20 µM | |
| 5-FUMP | Orotidine-5'-phosphate decarboxylase (ODCase) | Saccharomyces cerevisiae | K_m | ~5 µM | |
| FdUMP | Thymidylate Synthase | Human | K_i | ~1 nM |
Experimental Protocols
Preparation of 5-FOA-Containing Plates for Yeast Counterselection
This protocol describes the preparation of solid media containing 5-FOA for selecting against yeast cells expressing the URA3 gene.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Glucose (dextrose)
-
Uracil
-
Amino acid supplements (as required for the specific strain)
-
5-Fluoroorotic acid (5-FOA)
-
Bacto-agar
-
Sterile water
-
Sterile petri dishes
-
Autoclave
-
Sterile filtering unit (0.22 µm)
Procedure:
-
Prepare the base medium: For 1 liter of medium, dissolve 1.7 g of YNB without amino acids and ammonium sulfate, 5 g of ammonium sulfate, and 20 g of Bacto-agar in 900 mL of distilled water.
-
Autoclave: Autoclave the mixture for 20 minutes at 121°C.
-
Cool the medium: Let the autoclaved medium cool in a 55-60°C water bath.
-
Prepare supplements: In a separate sterile container, dissolve 20 g of glucose in 100 mL of sterile water. Prepare a stock solution of 5-FOA by dissolving 1 g of 5-FOA in 10 mL of dimethyl sulfoxide (DMSO). Sterilize the glucose solution by filtration. The 5-FOA solution is typically considered sterile due to the DMSO.
-
Add supplements: Aseptically add the sterile glucose solution to the cooled agar medium. Add the required amino acid supplements and 50 mg of uracil. Finally, add the 5-FOA stock solution to a final concentration of 1 g/L.
-
Pour plates: Mix the medium thoroughly by swirling and pour approximately 25 mL into each sterile petri dish.
-
Solidify and store: Allow the plates to solidify at room temperature. Store the plates in the dark at 4°C for up to one month.
In Vitro Assay for Orotidine-5'-Phosphate Decarboxylase (ODCase) Activity
This protocol outlines a spectrophotometric assay to measure the activity of ODCase.
Principle:
The activity of ODCase can be monitored by observing the decrease in absorbance at 285 nm, which corresponds to the conversion of orotidine-5'-monophosphate (OMP) to uridine monophosphate (UMP).
Materials:
-
Purified ODCase enzyme
-
OMP (substrate)
-
Tris-HCl buffer (pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 285 nm
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 50 µM OMP.
-
Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the reaction: Add a small, known amount of purified ODCase enzyme to the cuvette and mix quickly.
-
Monitor absorbance: Immediately start recording the absorbance at 285 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Calculate activity: The rate of the reaction is determined by the initial linear rate of decrease in absorbance. The molar extinction coefficient for the conversion of OMP to UMP at 285 nm is approximately 1.85 x 10^3 M⁻¹cm⁻¹.
Visualizations
Caption: Metabolic activation pathway of 5-Fluoroorotic acid (5-FOA).
Caption: Experimental workflow for yeast counterselection using 5-FOA.
Caption: Logical basis of URA3-based selection in yeast.
The Advent of 5-FOA: A Cornerstone of Modern Yeast Genetics
A comprehensive technical guide on the discovery, mechanism, and application of 5-Fluoroorotic Acid (5-FOA) as a powerful counter-selection agent in yeast genetics.
For decades, the ability to manipulate the genetic landscape of the budding yeast, Saccharomyces cerevisiae, has been fundamental to our understanding of eukaryotic biology. A pivotal technology in this field is the use of 5-Fluoroorotic Acid (5-FOA), a compound that has revolutionized the way researchers approach gene deletion, plasmid shuffling, and the selection of specific mutants. This guide delves into the history, molecular underpinnings, and practical application of 5-FOA, providing researchers, scientists, and drug development professionals with a thorough understanding of this indispensable tool.
The Dawn of a New Selection Era: The History and Discovery of 5-FOA
Prior to the introduction of 5-FOA, the selection of yeast mutants often relied on laborious screening processes. The landscape of yeast genetics was transformed in 1984 when Jef Boeke, François LaCroute, and Gerald Fink published their seminal paper, "A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance."[1][2] This work laid the foundation for a powerful counter-selection strategy based on the URA3 gene.
The URA3 gene, located on chromosome V of S. cerevisiae, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme is crucial for the de novo biosynthesis of pyrimidines, specifically catalyzing the conversion of OMP to uridine-5'-monophosphate (UMP). Yeast strains with a functional URA3 gene can synthesize their own uracil and are thus prototrophic for this essential nucleotide base.
Boeke and his colleagues demonstrated that yeast cells expressing a functional URA3 gene are sensitive to 5-FOA.[2] The OMP decarboxylase enzyme encoded by URA3 recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (5-FU).[3] 5-FU is subsequently incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately, cell death.[3] Conversely, yeast cells with a mutated or deleted ura3 gene are resistant to 5-FOA because they lack the enzyme necessary to convert it into its toxic form. This simple yet elegant principle allows for the direct selection of ura3 auxotrophs from a population of prototrophic cells.
The Molecular Mechanism of 5-FOA Action
The efficacy of 5-FOA as a counter-selection agent is rooted in the intricacies of the pyrimidine biosynthetic pathway. The following diagram illustrates the key steps involved in both uracil synthesis and the toxic conversion of 5-FOA.
As depicted in Figure 1, in wild-type cells, orotic acid is converted to OMP and then to UMP by the sequential action of enzymes including the product of the URA3 gene. In the presence of 5-FOA, cells with a functional URA3 gene will convert 5-FOA to 5-fluorouracil (5-FU), a toxic analog that inhibits DNA synthesis and disrupts RNA processing, leading to cell death. Cells that have lost the URA3 gene are unable to perform this conversion and can therefore grow in the presence of 5-FOA, provided the medium is supplemented with uracil.
Quantitative Aspects of 5-FOA Selection
The effectiveness of 5-FOA selection is dependent on several factors, including the concentration of 5-FOA, the genetic background of the yeast strain, and the expression level of the URA3 gene. The following tables summarize key quantitative data related to the use of 5-FOA.
| Parameter | Recommended Concentration | Notes |
| 5-FOA in solid media | 0.3 - 1.0 g/L | Higher concentrations provide more stringent selection.[3] |
| Uracil supplementation in 5-FOA media | 50 mg/L | A small amount of uracil is often added to allow for transient growth before the toxic effects of converted 5-FOA take hold, which can help in the recovery of true resistant mutants.[3] |
Table 1. Recommended concentrations for 5-FOA selection media.
| Observation | Frequency | Context | Reference |
| Spontaneous 5-FOA resistant mutants with wild-type URA3 | ~10% | Fluctuation assay | Lang and Murray (2008) (as cited in[4]) |
| UV-induced 5-FOA resistant mutants with mutations outside of URA3 | 90-95% | UV mutagenesis | Boeke, LaCroute, and Fink (1984)[4] |
| Background 5-FOA resistance with "Superloser" plasmid | < 1 in 10⁸ per cell | Plasmid shuffling with a vector designed to minimize recombination | [5] |
Table 2. Frequencies of 5-FOA resistance and background.
Key Experimental Protocols Utilizing 5-FOA
The ability to select for the loss of the URA3 gene has given rise to a multitude of powerful genetic techniques. Below are detailed protocols for two of the most common applications: plasmid shuffling and gene replacement.
Experimental Protocol 1: Plasmid Shuffling
Plasmid shuffling is a technique used to study the function of essential genes. A yeast strain is created in which the chromosomal copy of an essential gene is deleted, and viability is maintained by a plasmid carrying a wild-type copy of that gene and the URA3 marker. A second plasmid, carrying a mutant version of the essential gene and a different selectable marker (e.g., LEU2), is then introduced. By selecting for the loss of the URA3-containing plasmid on 5-FOA medium, one can assess the functionality of the mutant allele.
Materials:
-
Yeast strain with a chromosomal deletion of an essential gene, carrying a URA3-marked plasmid with the wild-type gene.
-
LEU2-marked plasmid carrying the mutant allele of the essential gene.
-
YPD medium.
-
Synthetic complete (SC) medium lacking uracil (SC-Ura).
-
SC medium lacking leucine (SC-Leu).
-
SC medium containing 1 g/L 5-FOA and 50 mg/L uracil (5-FOA plates).
Procedure:
-
Transformation: Transform the yeast strain with the LEU2-marked plasmid carrying the mutant allele using the lithium acetate method.
-
Selection of Transformants: Plate the transformation mixture onto SC-Leu plates to select for cells that have taken up the mutant plasmid. Incubate at 30°C for 2-3 days until colonies appear.
-
Growth without Selection: Inoculate a single colony from the SC-Leu plate into 5 mL of liquid YPD medium. Grow overnight at 30°C with shaking. This step allows for the loss of the URA3 plasmid in the absence of selective pressure.
-
Counter-selection on 5-FOA: Plate serial dilutions of the overnight culture onto 5-FOA plates. Also, plate a dilution onto YPD plates to determine the total number of viable cells.
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Analysis: Colonies that grow on the 5-FOA plates have lost the URA3 plasmid. The phenotype of these colonies will reflect the function of the mutant allele. Verify the loss of the URA3 plasmid by replica-plating colonies onto SC-Ura plates; they should not grow.
Experimental Protocol 2: Gene Replacement (Two-Step)
This method allows for the seamless replacement of a wild-type gene with a mutant allele at its native chromosomal locus.
Materials:
-
Yeast strain of interest.
-
An integrating plasmid containing the mutant allele of the gene of interest and the URA3 selectable marker.
-
YPD medium.
-
SC-Ura medium.
-
5-FOA plates.
Procedure:
-
First Integration (Pop-in):
-
Linearize the integrating plasmid within the region of homology to the target locus.
-
Transform the yeast strain with the linearized plasmid.
-
Plate on SC-Ura medium to select for transformants where the plasmid has integrated into the genome. This results in a duplication of the target gene, with the wild-type and mutant alleles flanking the URA3 marker.
-
-
Excision (Pop-out):
-
Grow a single "pop-in" colony in non-selective YPD medium overnight to allow for homologous recombination between the duplicated gene copies, which will lead to the excision of the plasmid sequences, including the URA3 gene.
-
Plate serial dilutions of the culture on 5-FOA plates to select for cells that have lost the URA3 marker.
-
-
Screening:
-
Colonies that grow on 5-FOA have undergone the "pop-out" recombination event.
-
These colonies must then be screened (e.g., by PCR or sequencing) to identify those that have retained the desired mutant allele at the chromosomal locus and excised the wild-type copy.
-
Visualizing 5-FOA-Based Experimental Workflows
The logical flow of experiments utilizing 5-FOA can be effectively represented using diagrams. The following workflow illustrates a generalized approach for using 5-FOA in yeast genetics.
Conclusion
The discovery of 5-FOA as a counter-selective agent in yeast genetics was a landmark achievement that has had a profound and lasting impact on molecular biology. Its simplicity, efficiency, and versatility have made it an indispensable tool for a wide range of genetic manipulations. From fundamental studies of gene function to the construction of complex synthetic chromosomes, the principles established by Boeke and his colleagues continue to empower researchers to unravel the complexities of the eukaryotic cell. As the field of synthetic biology and genome engineering continues to advance, the elegant logic of 5-FOA counter-selection will undoubtedly remain a core component of the yeast geneticist's toolkit.
References
- 1. [PDF] A positive selection for mutants lacking orotidine-5′-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance | Semantic Scholar [semanticscholar.org]
- 2. A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superloser: A Plasmid Shuffling Vector for Saccharomyces cerevisiae with Exceedingly Low Background - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of URA3 Counter-Selection with 5-FOA: A Technical Guide
This guide provides an in-depth exploration of the URA3-based counter-selection system using 5-fluoroorotic acid (5-FOA) in the yeast Saccharomyces cerevisiae. It is designed for researchers, scientists, and professionals in drug development who utilize yeast genetics for molecular biology applications. The document details the underlying biochemical principles, common applications, quantitative data, and specific experimental protocols.
The URA3 Gene and Uracil Biosynthesis
The URA3 gene in S. cerevisiae is a cornerstone of yeast molecular genetics. It encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase. This enzyme is crucial for the de novo biosynthesis of pyrimidines, specifically catalyzing the sixth step in the pathway: the conversion of OMP into uridine-5'-monophosphate (UMP), a precursor to all uracil- and cytosine-based nucleotides.
A key feature of the URA3 gene is its utility as a selectable marker. Yeast strains with a non-functional ura3 allele are auxotrophic for uracil and cannot grow on media lacking it (Sc-Ura). Transformation with a plasmid carrying a functional URA3 gene complements this auxotrophy, allowing the transformed cells to grow on Sc-Ura medium, thus providing a method for positive selection.
Core Principle of 5-FOA Counter-Selection
While URA3 is an excellent selectable marker, its most powerful application comes from its role in counter-selection. This process selects against the presence of the URA3 gene. The system relies on the compound 5-fluoroorotic acid (5-FOA), a synthetic analog of orotic acid.
The mechanism is as follows:
-
Uptake : Yeast cells readily take up 5-FOA from the growth medium.
-
Conversion to a Toxic Intermediate : In cells expressing a functional URA3 enzyme (URA3+), the uracil biosynthesis pathway inadvertently converts 5-FOA into a toxic compound. First, the enzyme OMP pyrophosphorylase (encoded by the URA5 gene) converts 5-FOA into 5-fluoroorotidine-5'-monophosphate (5-F-OMP).
-
Lethal Synthesis : The URA3 gene product, OMP decarboxylase, then decarboxylates 5-F-OMP to produce 5-fluorouridine-5'-monophosphate (5-F-UMP).
-
Toxicity : 5-F-UMP is a potent thymidylate synthase inhibitor, which disrupts DNA replication and repair, leading to cell death.
Conversely, cells that lack a functional URA3 gene (ura3-) cannot perform the final conversion step. They do not produce the toxic 5-F-UMP and are therefore resistant to the effects of 5-FOA, provided the medium is supplemented with uracil. This differential viability is the basis of 5-FOA counter-selection: only cells that have lost the URA3 gene can survive on 5-FOA-containing media.
5-Fluoroorotic Acid Monohydrate: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties and applications of 5-Fluoroorotic Acid Monohydrate, a key reagent in molecular biology and genetics.
Core Properties of this compound
5-Fluoroorotic acid (5-FOA) monohydrate is a fluorinated derivative of orotic acid, a precursor in the biosynthesis of pyrimidines. It is a crucial tool in yeast molecular genetics, primarily utilized for the counter-selection of cells expressing the URA3 gene.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 220141-70-8 (monohydrate), 703-95-7 (anhydrous) | [1][2][3][4] |
| Alternative CAS Numbers | 207291-81-4 | [1][5] |
| Molecular Formula | C₅H₃FN₂O₄·H₂O | [1][2][6] |
| Molecular Weight | 192.1 g/mol | [1][2][6][7] |
| Appearance | White to slightly off-white or light yellow crystalline powder | [2][6] |
| Purity | ≥98% | [6] |
| Melting Point | ~258 °C | [6] |
Solubility and Stability
Proper handling and storage of 5-FOA are critical for reproducible experimental outcomes.
| Solvent | Solubility | Citations |
| DMSO | Very soluble (>100 mg/mL) | [6][8] |
| Ammonium Hydroxide/Water (1:1) | 50 mg/mL | [6] |
| Water | Slightly soluble, solubility increases with heat | [6] |
5-FOA is stable at high temperatures, including boiling and autoclaving conditions.[6] For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light.[2][8] Solutions can be stored at 4°C for short-term use or aliquoted and stored at -20°C for up to 6 months.[6]
Mechanism of Action in Yeast Genetics
The utility of 5-FOA lies in its conditional toxicity in Saccharomyces cerevisiae and other organisms expressing an ortholog of the URA3 gene. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][9][10]
In yeast strains that are Ura+, the OMP decarboxylase enzyme converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU).[4][11] 5-FU is a potent antimetabolite that can be incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately cell death.[9] Conversely, yeast strains that are ura3- lack a functional OMP decarboxylase and are therefore unable to convert 5-FOA to 5-FU, rendering them resistant to its toxic effects.[2] This allows for a powerful negative selection strategy to identify and isolate cells that have lost the URA3 gene.
Experimental Protocols
5-FOA is a cornerstone reagent in several key yeast genetic techniques.
Preparation of 5-FOA Selection Plates
Materials:
-
Yeast Nitrogen Base (YNB) agar
-
This compound powder
-
Uracil
-
Complete supplement mixture (CSM) lacking uracil
-
Sterile water
Protocol:
-
Microwave a bottle of 250 ml YNB agar until the agar is completely melted.[12]
-
While the agar is still hot, add the following components under sterile conditions:
-
Gently swirl the bottle until all powders are completely dissolved.
-
Allow the medium to cool to approximately 55°C before pouring into sterile petri dishes (approximately 25 ml per plate).[8][12]
-
Protect the plates from light by wrapping them in foil or storing them in a dark place at 4°C.[8][12] 5-FOA is light-sensitive.[12]
Plasmid Shuffling
Plasmid shuffling is a technique used to study the function of essential genes by replacing a plasmid-borne copy of the wild-type gene with a mutant version.[13][14][15]
Protocol:
-
Start with a yeast strain where the chromosomal copy of an essential gene is deleted, and the viability is maintained by a plasmid carrying the wild-type gene and the URA3 marker.
-
Transform this yeast strain with a second plasmid (e.g., carrying a TRP1 or LEU2 marker) that contains a mutant allele of the essential gene.
-
Select for transformants that have taken up the second plasmid by plating on media lacking the appropriate nutrient (e.g., tryptophan or leucine).
-
Inoculate individual colonies into selective liquid media and grow overnight.
-
To select for cells that have lost the original URA3-marked plasmid, plate serial dilutions of the overnight cultures onto 5-FOA-containing medium.[16]
-
Incubate the plates for 3-5 days at 30°C.
-
Only cells that have lost the URA3 plasmid and can survive with the mutant allele of the essential gene will grow on the 5-FOA plates. The growth phenotype can then be assessed to determine the functionality of the mutant allele.
Allelic Replacement
Allelic replacement is a method to introduce a specific mutation into the yeast genome at its native locus. This is often a two-step process.[17][18]
Step 1: Integration of the URA3 marker
-
Amplify a cassette containing the URA3 gene flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transform yeast cells with this PCR product.
-
Select for transformants where the target gene has been replaced by the URA3 cassette by plating on media lacking uracil.
Step 2: Replacement of URA3 with the mutant allele
-
Amplify a DNA fragment containing the desired mutation flanked by the same homologous sequences as in Step 1.
-
Transform the URA3-containing strain from Step 1 with this new PCR product.
-
Plate the transformed cells on 5-FOA-containing medium.
-
Only cells that have undergone homologous recombination to replace the URA3 marker with the mutant allele will be able to grow.
-
Verify the correct allelic replacement by PCR or sequencing.
Yeast Two-Hybrid Screens
In some yeast two-hybrid (Y2H) systems, 5-FOA is used to counter-select against "auto-activators" – bait proteins that can activate the reporter gene on their own.[19] A reverse two-hybrid system can also be employed to screen for molecules or mutations that disrupt a known protein-protein interaction.[19]
Protocol for Reverse Two-Hybrid Screen:
-
Engineer a yeast strain where the interaction between two proteins of interest drives the expression of the URA3 gene.
-
This strain will be unable to grow on 5-FOA medium due to the toxic conversion of 5-FOA to 5-FU.
-
Introduce a library of small molecules or a collection of mutant proteins into this strain.
-
Plate the cells on 5-FOA-containing medium.
-
Colonies that grow are those in which the protein-protein interaction has been disrupted, thus preventing the expression of URA3 and allowing survival on 5-FOA.
Conclusion
This compound is an indispensable tool for researchers working with yeast and other genetically tractable organisms. Its ability to act as a potent counter-selectable marker against the URA3 gene has enabled a wide range of sophisticated genetic techniques that are fundamental to our understanding of gene function and cellular pathways. A thorough understanding of its properties and the protocols for its use is essential for any modern molecular biology laboratory.
References
- 1. usbio.net [usbio.net]
- 2. goldbio.com [goldbio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 5. 5-Fluoroorotic acid = 98 207291-81-4 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. This compound [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. goldbio.com [goldbio.com]
- 10. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 11. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 12. babraham.ac.uk [babraham.ac.uk]
- 13. Yeast methods and FOA shuffling [bio-protocol.org]
- 14. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]
- 16. Plasmid shuffling assay using 5‐FOA [bio-protocol.org]
- 17. A high-efficiency method to replace essential genes with mutant alleles in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Rapid selection against truncation mutants in yeast reverse two-hybrid screens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Fluoroorotic Acid in the Pyrimidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of 5-Fluoroorotic Acid (5-FOA) within the pyrimidine biosynthesis pathway. 5-FOA is a powerful tool in molecular biology and genetics, primarily utilized as a counter-selective agent in yeast and other model organisms. Its efficacy hinges on its metabolic conversion to a potent inhibitor of a key enzyme in nucleotide synthesis, thereby providing a robust system for selecting against cells expressing a specific gene. This guide will delve into the mechanism of action, provide quantitative data on its effects, detail experimental protocols for its use, and present visual representations of the involved pathways and workflows.
The Pyrimidine Biosynthesis Pathway and the Mechanism of 5-FOA Action
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of uridine, cytidine, and thymidine nucleotides, which are fundamental building blocks for RNA and DNA. A key enzyme in this pathway is orotidine-5'-phosphate (OMP) decarboxylase, which catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP). In the budding yeast Saccharomyces cerevisiae, this enzyme is encoded by the URA3 gene.
5-Fluoroorotic acid is an analog of orotic acid, a precursor in the pyrimidine pathway. By itself, 5-FOA is non-toxic. However, in cells expressing a functional OMP decarboxylase (such as Ura+ yeast), 5-FOA is recognized as a substrate and is converted to 5-fluoroorotidine-5'-monophosphate (5-FOMP). Subsequently, 5-FOMP is decarboxylated by OMP decarboxylase to produce 5-fluorouridine-5'-monophosphate (5-FUMP).[1][2]
5-FUMP is then further metabolized to 5-fluoro-deoxyuridine monophosphate (5-FdUMP).[3] This metabolite is a potent and irreversible inhibitor of thymidylate synthase (TS), a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5] The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of dTMP, which in turn halts DNA replication and leads to cell death.[5][6] This selective toxicity is the basis for using 5-FOA in counter-selection screens.[1][7]
Quantitative Data
The inhibitory effect of 5-FOA's active metabolite, 5-FdUMP, on thymidylate synthase is a critical aspect of its function. The following table summarizes key quantitative data related to this inhibition.
| Parameter | Value | Organism/System | Reference |
| Ki for 5-FdUMP | 0.82 - 2.41 nM | Human Colon Cancer Cell Lines | [8] |
| Typical 5-FOA Concentration in Yeast Media | 1 mg/mL | Saccharomyces cerevisiae | [6][9] |
| IC50 for 5-Fluorouracil (5-FU) | 0.8 - 43.0 µM | Human Colon Cancer Cell Lines | [8] |
Experimental Protocols
Protocol for 5-FOA Counter-Selection in Saccharomyces cerevisiae
This protocol describes the preparation of 5-FOA-containing media and the selection of Ura- cells.
Materials:
-
Yeast strain of interest (containing a URA3 marker)
-
Synthetic Complete (SC) medium components
-
5-Fluoroorotic Acid (5-FOA) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Autoclave
-
Petri dishes
-
Incubator at 30°C
Method:
-
Prepare 100x 5-FOA Stock Solution: Dissolve 100 mg of 5-FOA in 1 mL of DMSO.[6] Store at -20°C in a light-protected container.[1]
-
Prepare Synthetic Complete Medium: Prepare 1 liter of SC medium according to standard protocols, but omit uracil.
-
Autoclave the Medium: Autoclave the SC medium (without uracil) to sterilize it.
-
Cool the Medium: Allow the autoclaved medium to cool to approximately 55-60°C. Adding 5-FOA to hotter media can lead to its degradation.
-
Add 5-FOA: Add 10 mL of the 100x 5-FOA stock solution to the 1 liter of cooled SC medium for a final concentration of 1 mg/mL.[1][6] Mix thoroughly.
-
Pour Plates: Pour the 5-FOA-containing medium into sterile petri dishes and allow them to solidify.
-
Plate Yeast Cells: Plate a dilution of the yeast culture onto the 5-FOA plates. It is also recommended to plate the same dilution on non-selective (YPD) plates to determine the total number of viable cells and on SC-Ura plates to confirm the starting strain is Ura+.
-
Incubate: Incubate the plates at 30°C for 2-4 days.
-
Analyze Results: Only cells that have lost the URA3 gene (and are therefore Ura-) will be able to grow on the 5-FOA-containing medium. The frequency of 5-FOA resistant colonies can then be calculated.
Protocol for Thymidylate Synthase Inhibition Assay
This protocol outlines a general method for measuring the inhibition of thymidylate synthase by 5-FdUMP. A common method is the tritium release assay.[10]
Materials:
-
Purified thymidylate synthase
-
[5-³H]-deoxyuridine-5'-monophosphate ([³H]-dUMP)
-
5,10-methylenetetrahydrofolate (CH₂THF) - the cofactor for the TS reaction
-
5-FdUMP (the inhibitor)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Activated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Method:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, CH₂THF, and varying concentrations of the inhibitor, 5-FdUMP.
-
Pre-incubation: Pre-incubate the reaction mixtures with purified thymidylate synthase for a defined period to allow for inhibitor binding.
-
Initiate the Reaction: Start the enzymatic reaction by adding [³H]-dUMP to each tube.
-
Incubate: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of activated charcoal suspension. The charcoal will bind to the unreacted [³H]-dUMP substrate.
-
Separate Substrate from Product: Centrifuge the tubes to pellet the charcoal with the bound substrate.
-
Measure Released Tritium: The supernatant will contain the tritiated water ([³H]₂O) released during the conversion of [³H]-dUMP to dTMP. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Quantify Radioactivity: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is directly proportional to the activity of thymidylate synthase.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The de novo pyrimidine biosynthesis pathway leading to DNA synthesis.
Caption: The metabolic activation of 5-FOA to the thymidylate synthase inhibitor, 5-FdUMP.
Caption: A typical experimental workflow for 5-FOA counter-selection in yeast.
References
- 1. goldbio.com [goldbio.com]
- 2. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 7. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. usbio.net [usbio.net]
- 10. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-FOA's toxicity in URA3 positive yeast strains
An In-depth Technical Guide to 5-Fluoroorotic Acid (5-FOA) Toxicity and Application in Saccharomyces cerevisiae
Abstract
5-Fluoroorotic Acid (5-FOA) is a pyrimidine analog that serves as a powerful conditional lethal agent for positive selection of uracil auxotrophs in Saccharomyces cerevisiae and other fungi. While innocuous to cells lacking a functional URA3 gene, it is converted into a highly toxic intermediate in cells expressing the URA3-encoded enzyme, orotidine-5'-phosphate (OMP) decarboxylase. This selective toxicity is the foundation for the widely used URA3 counter-selection technique in yeast genetics, facilitating gene replacements, plasmid shuffling, and the analysis of gene function. This guide details the molecular basis of 5-FOA toxicity, presents quantitative data on its effects, provides detailed experimental protocols, and illustrates the key pathways and workflows involved.
The Molecular Mechanism of 5-FOA Toxicity
The selective toxicity of 5-FOA is entirely dependent on the presence of a functional pyrimidine biosynthesis pathway, specifically the enzyme OMP decarboxylase, which is encoded by the URA3 gene in S. cerevisiae. Yeast strains with a functional URA3 gene (URA3+) are sensitive to 5-FOA, while those with a mutated, non-functional version (ura3-) are resistant.
The mechanism can be broken down into a multi-step intracellular conversion process:
-
Uptake and Initial Conversion : 5-FOA is transported into the yeast cell. Inside the cell, it is converted by orotate phosphoribosyltransferase (OPRTase), encoded by the URA5 gene, into 5-fluoroorotidine-5'-monophosphate (5-FOMP).
-
The Critical Decarboxylation Step : In URA3+ strains, the OMP decarboxylase enzyme acts on 5-FOMP, converting it to 5-fluorouridine-5'-monophosphate (5-FUMP). This step is the metabolic branch point that determines toxicity; in the absence of the URA3 enzyme, this conversion does not occur, and 5-FOA remains non-toxic.
-
Anabolism to Toxic Nucleotides : 5-FUMP is subsequently phosphorylated by cellular kinases to form 5-fluorouridine-diphosphate (5-FUDP) and then 5-fluorouridine-triphosphate (5-FUTP). Additionally, 5-FUMP can be converted by ribonucleotide reductase to its deoxy form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP).
-
Dual Modes of Cytotoxicity : The resulting metabolites, 5-FUTP and 5-FdUMP, are the ultimate effectors of cell death, acting through two primary mechanisms:
-
RNA Damage : 5-FUTP is incorporated into nascent RNA transcripts in place of UTP. This fraudulent nucleotide disrupts RNA processing, stability, and function, leading to widespread errors in protein synthesis and cellular regulation.
-
DNA Synthesis Inhibition : 5-FdUMP is a potent and irreversible inhibitor of thymidylate synthase (encoded by CDC21 or THY1). This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of thymidylate synthase leads to a depletion of the cellular dTMP pool, causing an imbalance in deoxynucleotide levels, which stalls DNA replication and induces DNA damage, ultimately resulting in "thymineless death".
-
The following diagram illustrates the biochemical pathway leading to 5-FOA-induced toxicity.
Caption: Biochemical pathway of 5-FOA activation and toxicity in URA3+ yeast.
Quantitative Data on 5-FOA Toxicity
The cytotoxic effect of 5-FOA is starkly dependent on the URA3 genotype. While ura3- strains can tolerate high concentrations of 5-FOA (typically up to 1 g/L or more), the growth of URA3+ strains is severely inhibited at the same concentrations. The precise IC50 (half-maximal inhibitory concentration) can vary based on the specific strain background and media composition, but the differential effect is the key principle for its use in selection.
The table below summarizes the expected outcomes for yeast growth on media with and without 5-FOA.
| Strain ID | Relevant Genotype | 5-FOA Concentration (g/L) | Relative Growth / Viability (%) | Outcome |
| Strain A | URA3+ | 0 | 100% | Growth |
| Strain A | URA3+ | 1.0 | < 0.1% | No Growth (Toxic) |
| Strain B | ura3- | 0 | 100% | Growth |
| Strain B | ura3- | 1.0 | ~100% | Growth (Resistant) |
Experimental Protocols
Preparation of 5-FOA-Containing Media
Accurate preparation of 5-FOA plates is critical for successful counter-selection. 5-FOA is poorly soluble in water and must be dissolved in DMSO before being added to autoclaved media.
Materials:
-
Yeast Nitrogen Base (YNB) w/o amino acids and w/o ammonium sulfate
-
Ammonium sulfate
-
Glucose (Dextrose)
-
Complete Supplement Mixture (CSM) or appropriate drop-out mix (e.g., CSM-Ura)
-
Uracil
-
5-Fluoroorotic acid monohydrate
-
Dimethyl sulfoxide (DMSO)
-
Bacto Agar
Procedure:
-
Prepare 1 liter of Synthetic Complete (SC) medium base by mixing YNB, ammonium sulfate, and glucose. Add agar for solid plates. Autoclave and cool to 55-60°C in a water bath.
-
Add the appropriate amino acid supplement mixture. Crucially, this medium must be supplemented with uracil (typically to a final concentration of 20-50 mg/L). This is because cells that successfully lose the URA3 gene will be uracil auxotrophs and require uracil for growth.
-
Prepare a 100 mg/mL stock solution of 5-FOA in DMSO. This may require gentle warming to fully dissolve.
-
Add 10 mL of the 5-FOA stock solution to the 1 liter of molten agar medium (for a final concentration of 1 g/L).
-
Mix thoroughly by swirling and pour the plates immediately.
-
Allow plates to solidify and store them at 4°C, protected from light.
Yeast Viability Spot Assay for 5-FOA Sensitivity
This semi-quantitative assay provides a rapid visual assessment of 5-FOA sensitivity.
Procedure:
-
Grow yeast strains (URA3+ and ura3-) overnight in a non-selective liquid medium (e.g., YPD).
-
Measure the optical density (OD600) of the cultures and normalize them to an OD600 of 1.0 in sterile water or saline.
-
Create a 10-fold serial dilution series for each strain (e.g., 10^0, 10^-1, 10^-2, 10^-3, 10^-4).
-
Spot 3-5 µL of each dilution onto two types of plates: a control plate (e.g., SC) and a test plate (SC + 1 g/L 5-FOA).
-
Incubate the plates at the appropriate temperature (e.g., 30°C) for 2-3 days.
-
Expected Result : All strains should grow on the control plate. On the 5-FOA plate, only the ura3- strain will show robust growth, while the URA3+ strain will not grow or will show only minimal background growth.
URA3-based Counter-selection Workflow
This protocol is used to select for rare cells that have lost a URA3 marker, typically following a homologous recombination event to "pop-out" the gene.
The workflow below illustrates the common "gene pop-out" strategy.
Introduction to 5-FOA as a selective agent in molecular genetics
An In-depth Technical Guide to 5-Fluoroorotic Acid (5-FOA) as a Selective Agent in Molecular Genetics
Introduction
5-Fluoroorotic Acid (5-FOA) is a powerful and widely used chemical for counter-selection in molecular genetics, particularly in yeast and other microbes. It allows for the direct selection of cells that have lost a specific gene function, a process often referred to as negative selection. This guide provides a comprehensive overview of the mechanism, applications, and protocols associated with 5-FOA-based selection.
Core Mechanism of 5-FOA Selection
The selective power of 5-FOA is rooted in the pyrimidine biosynthesis pathway. The key to its function is the conversion of the non-toxic 5-FOA into a highly toxic compound, 5-fluorouracil (5-FU). This conversion is a two-step enzymatic process:
-
Orotate phosphoribosyltransferase (OPRTase) , encoded by the URA5 gene in Saccharomyces cerevisiae, converts 5-FOA into 5-fluoroorotidine-5'-monophosphate (5-FUMP).
-
Orotidine-5'-phosphate (OMP) decarboxylase , encoded by the URA3 gene in S. cerevisiae, then decarboxylates 5-FUMP into 5-fluorouridine monophosphate (5-FUMP).
5-FUMP is subsequently converted to 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting its normal function, while FdUMP inhibits thymidylate synthase, an essential enzyme for DNA replication and repair. The combined effects of these toxic metabolites lead to cell death.
Therefore, cells with a functional URA3 gene (or its ortholog in other species) are sensitive to 5-FOA, while cells that have lost the URA3 gene function (ura3 mutants) are resistant and can grow in its presence. This provides a strong selective pressure to isolate ura3 auxotrophs.
The Uracil Biosynthesis Pathway and 5-FOA's Site of Action
The diagram below illustrates the key steps in the uracil biosynthesis pathway and the mechanism by which 5-FOA exerts its toxic effects in a URA3+ cell.
Caption: Mechanism of 5-FOA toxicity in a URA3+ cell.
Quantitative Data for 5-FOA Selection
The effectiveness of 5-FOA selection is dependent on its concentration, the organism, and the specific genetic background. The following tables summarize typical working concentrations and observed mutation frequencies.
Table 1: Recommended 5-FOA Concentrations for Selection
| Organism | Gene Target | Typical Concentration | Medium Type | Reference |
| Saccharomyces cerevisiae | URA3 | 0.1% (1 g/L) | Synthetic Complete (SC) or Minimal (SD) | |
| Schizosaccharomyces pombe | ura4 | 0.1% (1 g/L) | Yeast Extract with Supplements (YES) | |
| Candida albicans | URA3 | 0.1% - 0.2% | Synthetic Defined (SD) | |
| Escherichia coli | pyrF | 25-50 µg/mL | M9 Minimal Medium | |
| Aspergillus nidulans | pyrG | 0.1% - 0.2% | Minimal Medium |
Table 2: Spontaneous Mutation Frequencies at the URA3 Locus
The frequency of spontaneous mutations leading to a non-functional URA3 gene can be readily assessed using 5-FOA selection.
| Strain Background | Condition | Approximate Mutation Frequency |
| Wild-type S. cerevisiae | Spontaneous | 10⁻⁵ to 10⁻⁶ |
| S. cerevisiae with mutator phenotype | Spontaneous | 10⁻³ to 10⁻⁴ |
Key Applications and Experimental Protocols
5-FOA is a versatile tool for a variety of molecular genetics applications. Below are detailed protocols for two common procedures: plasmid shuffling and gene knockout selection.
Plasmid Shuffling
Plasmid shuffling is a technique used to study the function of an essential gene or to analyze mutations in a cloned gene. A strain is constructed that carries a deletion of the chromosomal copy of the gene of interest (geneXΔ) but is kept alive by a plasmid carrying a wild-type copy of that gene (GENE_X) and a selectable marker (URA3). 5-FOA is used to select for cells that have lost this "cover" plasmid, which is only possible if they have received a second plasmid carrying a functional (or mutant) version of geneX.
Caption: Workflow for a plasmid shuffling experiment using 5-FOA.
-
Strain Preparation : Start with a yeast strain that has a chromosomal deletion of your gene of interest (geneXΔ) and carries a URA3-based plasmid with the wild-type GENE_X (e.g., pRS316-GENEX). This strain is auxotrophic for uracil without the plasmid.
-
Transformation : Transform this strain with a second plasmid containing a different selectable marker (e.g., LEU2) and the version of geneX you wish to study (e.g., a mutant allele, geneX_mut).
-
Initial Growth : Plate the transformed cells onto medium that selects for the second plasmid (e.g., SC-Leu). This ensures that the cells have taken up your plasmid of interest.
-
Non-selective Growth : Inoculate a liquid culture of the transformants in a non-selective medium (e.g., YPD) and grow overnight. This allows for the random loss of the initial URA3-marked plasmid.
-
5-FOA Selection : Plate serial dilutions of the overnight culture onto plates containing 5-FOA (e.g., SC + 0.1% 5-FOA). Also, plate a dilution onto a non-selective plate (YPD) to calculate the total number of viable cells.
-
Incubation : Incubate the plates for 2-4 days.
-
Analysis : Only cells that have lost the URA3 plasmid and retained the LEU2 plasmid will grow on the 5-FOA plates. The phenotype of the resulting colonies will reflect the function of the geneX_mut allele.
Gene Knockout Selection
5-FOA is instrumental in two-step gene replacement strategies. First, a selectable marker like URA3 is integrated into the genome at the locus of the target gene. In the second step, this URA3 marker is replaced by an unmarked deletion allele or a mutated version of the gene. Cells that have successfully undergone this second homologous recombination event will have lost the URA3 marker and can be selected for on 5-FOA-containing medium.
Methodological & Application
Application Note: Preparation of 5-FOA Selection Plates for Yeast Genetics
An application note and protocol for the preparation of 5-FOA (5-Fluoroorotic Acid) selection plates, designed for researchers in molecular biology and drug development. This document provides a detailed methodology, component concentrations, and the biochemical principle behind the selection process.
Introduction and Principle
5-Fluoroorotic Acid (5-FOA) is a pyrimidine analog used for the counter-selection of the URA3 gene in Saccharomyces cerevisiae and other model organisms.[1][2] The principle of 5-FOA selection relies on its metabolic conversion into a toxic compound within cells expressing a functional URA3 enzyme.[3] The URA3 gene encodes orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This enzyme converts the non-toxic 5-FOA into the toxic metabolite 5-fluorouracil (5-FU) or its derivatives, which disrupt DNA and RNA synthesis, leading to cell death.[4][5]
Consequently, yeast cells with a functional URA3 gene (URA3⁺) are unable to grow on media containing 5-FOA.[6] In contrast, cells that have lost the URA3 gene (ura3⁻) cannot perform this conversion and will survive, provided the medium is supplemented with uracil to bypass their auxotrophy.[7] This powerful negative selection technique is fundamental for various genetic manipulations, including plasmid shuffling, gene deletion, and identifying mutations.[3][8]
Materials and Reagents
-
5-Fluoroorotic Acid (5-FOA) monohydrate
-
Yeast Nitrogen Base (YNB), without amino acids
-
Ammonium Sulfate
-
Dextrose (Glucose)
-
Complete Synthetic Mixture (CSM) or appropriate amino acid drop-out supplements
-
Uracil
-
Bacteriological Agar
-
Dimethyl sulfoxide (DMSO, optional for stock solution)
-
Sterile, deionized water
-
Autoclave
-
Sterile petri dishes
-
Stirring hot plate
-
Sterile filtering apparatus (0.22 µm)
Media Composition and Recipes
The following table summarizes the components required to prepare one liter of Synthetic Complete (SC) medium supplemented with 5-FOA. This medium will select for ura3⁻ mutants.
| Component | Stock Concentration | Volume to Add (per 1L) | Final Concentration | Notes |
| Base Medium | ||||
| Yeast Nitrogen Base (w/o AA) | - | 6.7 g | 0.67% | |
| Dextrose (Glucose) | 40% (w/v), sterile | 50 mL | 2% | Add after autoclaving to prevent caramelization. |
| Agar | - | 20 g | 2% | For solid plates. Omit for liquid medium. |
| Deionized Water | - | to 900 mL | - | Bring to volume before autoclaving. |
| Supplements (Add Post-Autoclaving) | ||||
| Complete Synthetic Mixture (CSM) | - | ~2 g | 0.2% | Use the formulation recommended by the manufacturer. |
| Uracil | 2 mg/mL, sterile | 25 mL | 50 mg/L | Crucial for the growth of ura3⁻ cells. |
| 5-Fluoroorotic Acid (5-FOA) | 100 mg/mL in DMSO | 10 mL | 1 g/L (0.1%) | Store stock at -20°C, protected from light.[3][9] |
Note on 5-FOA Concentration: The standard concentration is 0.1% (1 g/L).[7][10] However, this may be optimized depending on the yeast strain and specific application. For selecting specific mutation types, concentrations up to 0.15% may be beneficial, while lower concentrations might be required for other assays.[10][11]
Detailed Experimental Protocol
This protocol describes the preparation of 1 liter of 5-FOA selection plates.
-
Prepare the Base Medium:
-
In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without amino acids) and 20 g of agar in 900 mL of deionized water.
-
Add a magnetic stir bar.
-
Cover the flask and autoclave for 20 minutes on a liquid cycle.
-
-
Cool the Medium:
-
Prepare Supplements:
-
During the cooling period, prepare the sterile supplements.
-
Warm the 40% Dextrose solution and the 5-FOA stock solution to room temperature if stored in the cold.
-
Ensure the Uracil stock solution is fully dissolved.
-
-
Add Supplements:
-
Once the autoclaved medium has cooled, aseptically add the following components while stirring gently:
-
50 mL of sterile 40% Dextrose.
-
~2 g of Complete Synthetic Mixture (CSM) powder.
-
25 mL of sterile 2 mg/mL Uracil solution.
-
10 mL of 100 mg/mL 5-FOA stock solution (dissolved in DMSO).[9]
-
-
Alternative 5-FOA addition: The 5-FOA powder can be added directly to a portion of the media (e.g., 400 mL) and sterilized by filtration, or added directly to the hot media after autoclaving, as it is largely heat-stable.[3][6][12] However, adding a pre-made stock to cooled media is a common and reliable method.
-
-
Pour and Store Plates:
-
Continue to stir the medium gently to ensure all components are mixed thoroughly without introducing air bubbles.
-
Pour approximately 25 mL of the medium into each 100 mm petri dish.
-
If bubbles form, they can be removed by briefly flaming the surface of the agar with a Bunsen burner.[13]
-
Allow the plates to solidify completely at room temperature.
-
For long-term storage, place the plates in plastic sleeves or wrap them with parafilm to prevent drying and store them at 4°C, protected from light.[14] It is often recommended to use freshly prepared plates for best results.[15]
-
Visual Protocols and Mechanisms
The following diagrams illustrate the experimental workflow and the biochemical mechanism of 5-FOA selection.
Caption: A flowchart illustrating the key steps for preparing 5-FOA selection plates.
Caption: The metabolic pathway of 5-FOA in URA3⁺ and ura3⁻ yeast cells.
References
- 1. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. URA3 | SGD [yeastgenome.org]
- 5. biorxiv.org [biorxiv.org]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. files.zymoresearch.com [files.zymoresearch.com]
- 9. goldbio.com [goldbio.com]
- 10. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. F5050-10g | 5-Fluoroorotic Acid Monohydrate (FOA, 5-FOA) Clinisciences [clinisciences.com]
- 13. Media Recipes [normalesup.org]
- 14. babraham.ac.uk [babraham.ac.uk]
- 15. life.sjtu.edu.cn [life.sjtu.edu.cn]
Dissolving 5-Fluoroorotic Acid Monohydrate: A Guide for Researchers
Application Note and Protocol
For researchers, scientists, and drug development professionals utilizing 5-Fluoroorotic acid monohydrate (5-FOA), a crucial pyrimidine analog for counter-selection in yeast genetics, proper dissolution is paramount for experimental success. This document provides detailed application notes and protocols for the effective solubilization of 5-FOA powder, ensuring reproducible and reliable results in various research applications.
Introduction to 5-Fluoroorotic Acid (5-FOA)
5-Fluoroorotic acid is a pivotal tool in molecular biology, particularly in the genetics of Saccharomyces cerevisiae and other yeasts.[1] Its utility lies in its selective toxicity to cells expressing the URA3 gene, which encodes orotidine-5'-phosphate (OMP) decarboxylase.[1] This enzyme is essential for uracil biosynthesis. In the presence of 5-FOA, cells with a functional URA3 gene convert it into the toxic compound 5-fluorouracil, which inhibits DNA replication and leads to cell death.[2][3] This allows for the selection of ura- mutants, making it invaluable for plasmid shuffling, gene replacement techniques, and studies of gene function.[3][4]
Solubility Characteristics
This compound is an off-white to light yellow powder.[5] Its solubility can be challenging, and understanding its properties in different solvents is key to preparing effective stock solutions and media. The solubility of 5-FOA is summarized in the table below.
| Solvent | Concentration | Observations | Citations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Very soluble. Recommended for high-concentration stock solutions. | [2][4][5] |
| Ammonium Hydroxide (NH4OH) | 50 mg/mL in 4M NH4OH | Soluble, resulting in a clear, colorless to light yellow solution. Sonication or gentle heating may be required. | [6][7][8] |
| Water (ddH2O) | Slightly soluble | Partial solubilization can be achieved. Autoclaving or boiling can significantly improve solubility. | [5] |
| Ethanol | Slightly soluble | Not recommended as a primary solvent. | [5] |
| Methanol | Slightly soluble | Not recommended as a primary solvent. | [5][9] |
Experimental Protocols
Preparation of a 100X 5-FOA Stock Solution in DMSO
This protocol is ideal for preparing a high-concentration stock solution that can be easily diluted into media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 5-FOA powder. To prepare a 100 mg/mL stock solution, weigh 100 mg of 5-FOA.
-
Add the appropriate volume of sterile DMSO. For a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of 5-FOA.[10]
-
Vortex the mixture vigorously until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of 5-FOA Selection Plates
This protocol describes how to prepare solid media containing 5-FOA for yeast selection.
Materials:
-
Yeast synthetic complete (SC) medium components
-
Agar
-
Autoclaved, purified water
-
100X 5-FOA stock solution (from Protocol 3.1) or 5-FOA powder
-
Sterile petri dishes
Procedure using 100X 5-FOA Stock Solution:
-
Prepare 1 liter of yeast synthetic agar-containing medium according to your standard laboratory protocol.
-
Autoclave the medium to sterilize it.
-
Allow the autoclaved medium to cool to approximately 55°C in a water bath. This is crucial to prevent the degradation of heat-sensitive components and to allow for the addition of the 5-FOA solution without solidifying the agar.[10]
-
Add any necessary heat-sensitive supplements (e.g., amino acids, sugars).
-
Add 10 mL of the 100X 5-FOA stock solution per liter of medium to achieve a final concentration of 1 mg/mL.[12][13] Mix thoroughly by swirling the flask.
-
Pour the plates and allow them to solidify.
-
Store the plates in the dark at 4°C.
Procedure using 5-FOA Powder Directly:
-
Prepare 400 mL of standard yeast synthetic medium.[10]
-
Sterilize the 5-FOA-containing medium by filtration through a 0.2 µm filter. Alternatively, the 5-FOA powder can be added to the medium after autoclaving and cooling to 55°C.[13][14]
-
In a separate flask, autoclave 600 mL of water with 20 grams of agar.[10]
-
Allow the autoclaved agar solution to cool to 55°C.
-
Combine the sterile 5-FOA medium with the cooled agar solution, mix well, and pour the plates.[10]
-
Store the plates in the dark at 4°C.
Mechanism of Action in Yeast
The counter-selection of URA3+ yeast strains by 5-FOA is a multi-step intracellular process.
Storage and Stability
-
Powder: this compound powder should be stored at -20°C and protected from light.[11] When stored correctly, it is stable for at least one year.[11]
-
Solutions: Aliquots of 5-FOA stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[5] Reconstituted products should be protected from light and stored at 4°C for short-term use.[5][8]
-
Thermostability: 5-FOA is stable at high temperatures, including boiling and autoclaving conditions.[5] In fact, boiling can aid in its complete solubilization in aqueous solutions.[5]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling 5-FOA powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. goldbio.com [goldbio.com]
- 2. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 3. geneseesci.com [geneseesci.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. usbio.net [usbio.net]
- 6. 5-Fluoroorotic acid = 98 207291-81-4 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
- 9. 5-Fluoro Orotic Acid Monohydrate ≥98% | Antibiotics [formedium.com]
- 10. goldbio.com [goldbio.com]
- 11. goldbio.com [goldbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. wiki.realvegancheese.org [wiki.realvegancheese.org]
- 14. files.zymoresearch.com [files.zymoresearch.com]
Application Notes and Protocols: A Step-by-Step Guide for Allelic Replacement in Saccharomyces cerevisiae using 5-FOA Counter-Selection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allelic replacement is a powerful genetic engineering technique used to precisely modify a specific gene locus in an organism's genome. This method is widely employed for creating gene knockouts, introducing specific mutations, or inserting new genetic elements. In the budding yeast Saccharomyces cerevisiae, a common and efficient method for allelic replacement utilizes the counter-selectable marker URA3 in conjunction with 5-fluoroorotic acid (5-FOA).
The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is essential for the de novo biosynthesis of uracil.[1][2][3] Yeast strains with a functional URA3 gene can grow on media lacking uracil (positive selection). However, the URA3 enzyme can also convert the non-toxic compound 5-FOA into the toxic intermediate 5-fluorouracil, leading to cell death.[2][3][4] This provides a powerful counter-selection strategy to select for cells that have lost the URA3 gene.
This application note provides a detailed, step-by-step guide for performing allelic replacement in S. cerevisiae using the URA3/5-FOA system. It covers the design of the replacement cassette, yeast transformation, selection and counter-selection procedures, and verification of the desired genomic modification.
Principle of the Method
The allelic replacement strategy involves a two-step process of homologous recombination. First, a "pop-in" cassette containing the URA3 marker and the desired genomic modification, flanked by sequences homologous to the target locus, is introduced into the yeast cells. Homologous recombination integrates the entire cassette into the target gene, resulting in a duplication of the flanking sequences and the insertion of the URA3 marker. These integrants are selected for by their ability to grow on media lacking uracil.
In the second step, a "pop-out" event is induced by growing the integrants on non-selective media, allowing for a second homologous recombination event between the duplicated flanking sequences. This event can result in either the restoration of the original wild-type allele or the retention of the desired modification while excising the URA3 marker. Cells that have lost the URA3 gene are then selected for by their ability to grow on media containing 5-FOA.
Signaling Pathway and Mechanism of 5-FOA Counter-Selection
The biochemical pathway underlying 5-FOA counter-selection is centered on the pyrimidine biosynthesis pathway.
Caption: Mechanism of 5-FOA counter-selection in S. cerevisiae.
Experimental Workflow
The overall workflow for allelic replacement using 5-FOA is a multi-step process that requires careful planning and execution.
Caption: Experimental workflow for allelic replacement using 5-FOA.
Experimental Protocols
Designing and Generating the Knockout Cassette
The knockout cassette is typically generated by PCR and consists of the URA3 selectable marker flanked by homologous sequences to the target gene.
Primer Design:
-
Forward Primer: Composed of two parts: a 5' region with 40-60 base pairs of homology to the sequence immediately upstream of the target gene's start codon, and a 3' region that anneals to the beginning of the URA3 marker.
-
Reverse Primer: Composed of two parts: a 5' region with 40-60 base pairs of homology to the sequence immediately downstream of the target gene's stop codon, and a 3' region that anneals to the end of the URA3 marker.
PCR Amplification:
-
Set up a standard PCR reaction using a high-fidelity DNA polymerase.
-
Use a plasmid containing the URA3 gene as the template.
-
Use the designed forward and reverse primers to amplify the URA3 cassette with the flanking homology arms.
-
Run the PCR product on an agarose gel to verify the correct size.
-
Purify the PCR product using a standard PCR purification kit.
Yeast Transformation (Lithium Acetate Method)
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of transformation buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
In a microfuge tube, mix 100 µL of the competent cells with 0.5-1 µg of the purified knockout cassette PCR product and 5 µL of single-stranded carrier DNA (10 mg/mL).
-
Add 600 µL of transformation mix (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and vortex to mix.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-25 minutes.
-
Centrifuge the cells at 8,000 x g for 1 minute, remove the supernatant, and resuspend the pellet in 1 mL of sterile water.
Selection of Integrants
-
Plate 100-200 µL of the transformed cell suspension onto Synthetic Complete (SC) medium lacking uracil (SC-Ura).
-
Incubate the plates at 30°C for 2-4 days until colonies appear. These colonies are the "pop-in" integrants.
Counter-Selection for Allelic Replacement
-
Inoculate several individual colonies from the SC-Ura plate into separate tubes containing 5 mL of non-selective YPD medium.
-
Grow the cultures overnight at 30°C with shaking to allow for the "pop-out" recombination event.
-
Plate serial dilutions of the overnight cultures onto SC medium containing 5-FOA (1 g/L) and supplemented with uracil (50 mg/L).
-
Incubate the plates at 30°C for 3-5 days until 5-FOA resistant colonies appear.
Verification of Allelic Replacement
It is crucial to verify that the desired allelic replacement has occurred and that the resistance to 5-FOA is not due to spontaneous mutations in the URA3 gene.
Verification by PCR:
-
Design verification primers that anneal outside the regions of homology used for the knockout cassette and within the modified region.
-
Perform colony PCR on the 5-FOA resistant colonies.
-
Analyze the PCR products by agarose gel electrophoresis to confirm the expected size of the modified locus. A successful gene replacement will yield a PCR product of a different size than the wild-type locus.
Verification by Sequencing:
-
For confirmation, the PCR product from the verified colonies can be purified and sent for Sanger sequencing to ensure the correct sequence of the modified allele.
Quantitative Data
The efficiency of allelic replacement can vary depending on several factors, including the length of the homology arms, the specific gene locus, and the transformation efficiency.
| Parameter | Typical Value/Range | Reference |
| Length of Homology Arms | 40-60 bp | [5][6] |
| Transformation Efficiency (Lithium Acetate) | 10^3 - 10^4 transformants/µg DNA | [5][7] |
| Frequency of URA3+ Integrants | Varies greatly depending on locus | - |
| Frequency of 5-FOA Resistant Pop-outs | 10^-4 - 10^-6 | [8] |
| Percentage of Correct Allelic Replacement among 5-FOA^R Colonies | 10-30% | [9] |
| Frequency of Ura- Phenotype in Co-transformation | 1-4% | [10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies on SC-Ura plates | Low transformation efficiency. | Optimize the transformation protocol. Increase the amount of DNA used. Ensure the quality of the competent cells. |
| Incorrect knockout cassette. | Verify the size and sequence of the PCR product. Redesign primers if necessary. | |
| High background of colonies on 5-FOA plates | Spontaneous mutations in the URA3 gene. | Increase the concentration of 5-FOA (up to 1.5 g/L). Ensure the 5-FOA plates are fresh. |
| Incomplete "pop-out" of the URA3 marker. | Extend the overnight growth in non-selective media to allow for more cell divisions. | |
| All 5-FOA resistant colonies are wild-type | The desired modification is lethal or confers a severe growth defect. | Confirm the viability of the desired mutant by other methods. |
| Recombination preferentially restores the wild-type allele. | Redesign the knockout cassette with longer or different homology arms. |
Conclusion
Allelic replacement using 5-FOA counter-selection is a robust and versatile method for precise genome engineering in Saccharomyces cerevisiae. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can efficiently generate desired genomic modifications for a wide range of applications in basic research and drug development. Careful verification of the final clones is essential to ensure the integrity of the genetic modification.
References
- 1. Primers4Yeast | Primers-4-Yeast Your first and last stop to S. cerevisiae primers [weizmann.ac.il]
- 2. Simplified primer design for PCR-based gene targeting and microarray primer database: two web tools for fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URA3 | SGD [yeastgenome.org]
- 4. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 5. Yeast-gene replacement using PCR products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. yeastorfanproject.com [yeastorfanproject.com]
- 8. High-Efficiency Genome Editing and Allele Replacement in Prototrophic and Wild Strains of Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Biology of Homologous Recombination in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step gene replacement in yeast by cotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoroorotic Acid Monohydrate (5-FOA) Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroorotic acid (5-FOA) is a pyrimidine analog widely utilized in molecular biology, particularly in yeast genetics, as a powerful counter-selective agent. Its application is pivotal for the selection of cells that have lost a functional URA3 gene (or its orthologs in other organisms), which encodes orotidine-5'-phosphate (OMP) decarboxylase. In the presence of a functional URA3 enzyme, 5-FOA is converted into the toxic compound 5-fluorouracil, leading to cell death. This unique property allows for a variety of genetic manipulations, including plasmid shuffling, gene replacement, and the study of gene essentiality. This document provides detailed protocols for the preparation of 5-FOA solutions in dimethyl sulfoxide (DMSO) and its application in selective media.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃FN₂O₄·H₂O | [1] |
| Molecular Weight | 192.1 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | ~258 °C | [2] |
| Purity | ≥98% | [3] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | Very soluble (>100 mg/mL) | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| NH₄OH/H₂O (1:1) | 50 mg/mL | [2] |
| Water | Slightly soluble (enhanced by heat) | [2] |
| Ethanol | Slightly soluble | [2] |
| Methanol | Slightly soluble | [3] |
Stock Solution Recommendations
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [4][5][6][7] |
| Concentration | 100 mg/mL (100x) | [4][5][6][7] |
| Storage Temperature | -20°C | [2][4][7][8] |
| Stability | Aliquots stable for at least 6 months at -20°C. Commercially prepared solutions may be stable for up to 2 years. | [2][8] |
| Light Sensitivity | Protect from light | [2][4] |
Mechanism of Action
5-FOA itself is non-toxic to yeast cells. However, in cells expressing a functional URA3 gene, the enzyme orotidine-5'-phosphate (OMP) decarboxylase metabolizes 5-FOA into the toxic antimetabolite, 5-fluorouracil (5-FU). This process is initiated by the conversion of 5-FOA to 5-fluoroorotidine monophosphate (5-FOMP) by orotate phosphoribosyltransferase (encoded by URA5 and URA10). Subsequently, OMP decarboxylase (URA3) converts 5-FOMP to 5-fluorouridine monophosphate (5-FUMP). 5-FUMP is then further metabolized into two cytotoxic compounds: 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP). 5-FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis, while 5-FUTP is incorporated into RNA, disrupting its processing and function. The culmination of these effects leads to cell death in URA3 positive cells.[9][10]
Caption: Metabolic pathway of 5-FOA in URA3+ yeast cells.
Experimental Protocols
Preparation of 100 mg/mL (100x) 5-FOA Stock Solution in DMSO
Materials:
-
5-Fluoroorotic acid monohydrate (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of 5-FOA monohydrate powder and transfer it to a sterile conical tube or vial.
-
Add 1 mL of sterile-filtered DMSO to the 5-FOA powder.
-
Vortex the mixture vigorously until the 5-FOA is completely dissolved. Gentle warming may aid in dissolution but is often not necessary due to the high solubility of 5-FOA in DMSO.
-
Aliquot the 100 mg/mL stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the solution, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C, protected from light.
Preparation of 5-FOA Containing Agar Plates
Materials:
-
100 mg/mL 5-FOA stock solution in DMSO
-
Standard yeast synthetic agar medium (prepared according to your preferred method)
-
Sterile, molten agar medium, cooled to 55-60°C
-
Sterile petri dishes
Procedure:
-
Prepare your desired yeast synthetic agar medium and autoclave it to sterilize.
-
Allow the autoclaved medium to cool in a 55-60°C water bath.
-
Once the medium has cooled, add any necessary heat-sensitive supplements (e.g., amino acids, sugars).
-
Thaw an aliquot of the 100 mg/mL 5-FOA stock solution.
-
Add the 5-FOA stock solution to the molten agar to a final concentration of 1 mg/mL (1 g/L). This is achieved by adding 10 mL of the 100x stock solution per liter of medium.[4][6][7]
-
Swirl the flask gently but thoroughly to ensure even distribution of the 5-FOA.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Caption: Workflow for 5-FOA solution and media preparation.
Safety Precautions
5-Fluoroorotic acid is a hazardous substance. Always handle it with appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. DMSO is a skin-penetrant and can carry dissolved substances through the skin; therefore, extra caution should be taken to avoid skin contact with the 5-FOA/DMSO solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. 5-Fluoro Orotic Acid Monohydrate ≥98% | Antibiotics [formedium.com]
- 4. goldbio.com [goldbio.com]
- 5. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 6. goldbio.com [goldbio.com]
- 7. files.zymoresearch.com [files.zymoresearch.com]
- 8. 100mg/mL 5-Fluoroorotic Acid DMSO Solution・060-05481[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application of 5-Fluoroorotic Acid (5-FOA) in Curing Yeast Strains of Plasmids
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroorotic Acid (5-FOA) is a powerful tool in yeast molecular genetics for the counter-selection of cells carrying the URA3 gene.[1][2] The URA3 gene, encoding the orotidine-5'-phosphate (OMP) decarboxylase, is an essential enzyme in the de novo biosynthesis of pyrimidine ribonucleotides.[3][4] Yeast strains with a functional URA3 gene can synthesize their own uracil and are thus prototrophic for uracil. However, in the presence of 5-FOA, the URA3 enzyme, Orotidine-5'-phosphate decarboxylase, converts 5-FOA into the toxic compound 5-fluorouracil (5-FU).[3][5] 5-FU is then further metabolized into 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP), which inhibit DNA synthesis and disrupt RNA processing, respectively, leading to cell death.[5][6] This toxic conversion makes 5-FOA an effective agent for selecting against URA3+ cells.
The primary application of this principle is in the "curing" or removal of plasmids from yeast strains. Plasmids used in yeast often carry the URA3 gene as a selectable marker, allowing for the positive selection of transformants on media lacking uracil.[3] To subsequently remove this plasmid, for instance, in plasmid shuffling experiments to study essential genes or to introduce a new plasmid with a different marker, the yeast cells are grown on a medium containing 5-FOA.[7][8] Only cells that have spontaneously lost the URA3-containing plasmid will survive, as they lack the enzyme that converts 5-FOA into its toxic form.[7]
Key Considerations
-
Spontaneous Resistance: A significant consideration when using 5-FOA is the potential for spontaneous mutations in the URA3 gene, which can also lead to 5-FOA resistance.[3] This can result in false positives (colonies that are 5-FOA resistant but have not lost the plasmid). The frequency of such mutations can be reduced by using plasmids with redundant URA3 markers or by performing thorough verification of plasmid loss in the resulting colonies.[8]
-
Alternative Resistance Mechanisms: Recent studies have identified mutations in other genes, such as URA6, that can also confer resistance to 5-FOA, although these are generally less frequent than URA3 mutations.[6][9]
-
Media Composition: The pH of the 5-FOA medium is critical for its efficacy, with a more acidic pH generally leading to better results.[10] It is also common practice to supplement 5-FOA media with a low concentration of uracil to allow for a small amount of initial growth before the toxic effects of 5-FOA take hold.[5][7]
Experimental Protocols
I. Preparation of 5-FOA Containing Media
This protocol describes the preparation of Synthetic Complete (SC) medium supplemented with 5-FOA.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Glucose (Dextrose)
-
Complete Supplement Mixture (CSM) lacking uracil
-
Uracil
-
5-Fluoroorotic Acid (5-FOA)
-
Bacteriological Agar
-
Sterile, deionized water
-
DMSO (optional, for 5-FOA stock solution)
Protocol:
-
Prepare Synthetic Complete (SC) Medium:
-
For 1 liter of medium, dissolve the following in 900 mL of sterile, deionized water:
-
6.7 g Yeast Nitrogen Base (without amino acids)
-
20 g Glucose
-
Appropriate amount of Complete Supplement Mixture (lacking uracil) as per the manufacturer's instructions.
-
-
Adjust the volume to 1 liter with sterile, deionized water.
-
Autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 55-60°C.
-
-
Prepare 5-FOA Stock Solution (Optional but Recommended):
-
Prepare 5-FOA Plates:
-
To the cooled (55-60°C) sterile SC medium, add the following sterile-filtered components:
-
If preparing plates, add 20 g of agar to the initial mixture before autoclaving.[11]
-
Mix the medium thoroughly but gently to avoid introducing bubbles.
-
Pour approximately 25 mL of the medium into sterile 100 mm petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. 5-FOA plates are stable for several months when stored properly.
-
II. Protocol for Curing Yeast of a URA3-marked Plasmid
This protocol outlines the steps for selecting for yeast cells that have lost a URA3-containing plasmid.
Materials:
-
Yeast strain carrying a URA3-marked plasmid
-
YPD (Yeast Extract Peptone Dextrose) liquid medium
-
Sterile water
-
SC medium plates containing 5-FOA (prepared as above)
-
SC medium plates lacking uracil (SC-Ura)
-
SC medium plates containing uracil (SC+Ura)
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Protocol:
-
Culture Preparation:
-
Inoculate a single colony of the yeast strain carrying the URA3-marked plasmid into 5 mL of YPD liquid medium.
-
Grow the culture overnight at 30°C with shaking (200-250 rpm) until it reaches stationary phase. This non-selective growth allows for the spontaneous loss of the plasmid.
-
-
Plating on 5-FOA Medium:
-
Measure the optical density (OD600) of the overnight culture.
-
Dilute the culture in sterile water to an OD600 of approximately 0.1.[7]
-
Plate 100-200 µL of the diluted culture onto an SC plate containing 5-FOA.
-
As a control, plate a dilution of the culture onto a non-selective YPD plate to determine the total number of viable cells.
-
-
Incubation:
-
Incubate the plates at 30°C for 3-5 days, or until colonies appear.[7]
-
-
Verification of Plasmid Loss:
-
Analysis of Results:
-
Colonies that grow on the SC+Ura plate but fail to grow on the SC-Ura plate have successfully been cured of the URA3-marked plasmid.[7] They are now uracil auxotrophs.
-
Colonies that grow on both plates are likely spontaneous ura3 mutants that have retained the plasmid.
-
Further confirmation of plasmid loss can be achieved through methods such as colony PCR to detect a plasmid-specific sequence or plasmid DNA extraction and analysis.[7]
-
Quantitative Data
The efficiency of plasmid curing can be influenced by several factors, including the yeast strain, the specific plasmid (copy number and stability), and the precise conditions of the 5-FOA selection. While specific efficiencies can vary, the following table outlines key parameters and expected outcomes.
| Parameter | Typical Value/Range | Expected Outcome/Consideration | Reference |
| 5-FOA Concentration | 0.1 - 1.0 g/L | Higher concentrations provide more stringent selection but may require optimization. 1 g/L is a standard concentration. | [5][7] |
| Uracil Supplementation | 50 mg/L | A small amount of uracil is often added to 5-FOA plates to allow for initial growth before the toxic effects of 5-FOA manifest. | [5][7] |
| pH of Media | Acidic (not adjusted) | A lower pH enhances the permeability of yeast cells to 5-FOA, increasing its effectiveness. | [10] |
| Incubation Time | 3-5 days | Sufficient time is needed for the growth of colonies that have lost the plasmid. | [7] |
| Plasmid Curing Efficiency | Variable | Can range from a few percent to over 90% depending on the plasmid and strain. For example, some studies with other curing agents in bacteria show efficiencies from <10% to >90%. While not directly comparable, it highlights the variability. | [12][13][14] |
| Frequency of Spontaneous 5-FOA Resistance | ~10-5 to 10-8 | The rate of spontaneous mutations in URA3 leading to 5-FOA resistance can be a source of background. | [8][15] |
Visualizations
Biochemical Pathway of 5-FOA Toxicity
Caption: Biochemical conversion of 5-FOA to toxic metabolites in URA3+ yeast cells.
Experimental Workflow for Plasmid Curing
Caption: Step-by-step workflow for curing a URA3-marked plasmid from yeast using 5-FOA.
References
- 1. goldbio.com [goldbio.com]
- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 3. URA3 - Wikipedia [en.wikipedia.org]
- 4. URA3 | SGD [yeastgenome.org]
- 5. biorxiv.org [biorxiv.org]
- 6. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Superloser: A Plasmid Shuffling Vector for Saccharomyces cerevisiae with Exceedingly Low Background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 5-FOA [bio.net]
- 11. files.zymoresearch.com [files.zymoresearch.com]
- 12. Comparison of Plasmid Curing Efficiency across Five Lactic Acid Bacterial Species -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 13. Comparison of Plasmid Curing Efficiency across Five Lactic Acid Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-FOA-Based Counter-Selection in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Counter-selection is a powerful genetic technique used to select against the presence of a specific gene or sequence. In the budding yeast Saccharomyces cerevisiae, one of the most widely used and effective counter-selection methods is based on the chemical 5-fluoroorotic acid (5-FOA). This system revolves around the URA3 gene, which offers the flexibility of both positive and negative selection, making it an invaluable tool for a wide range of genetic manipulations.[1][2] These application notes provide a detailed overview of the principles, applications, and protocols for performing 5-FOA-based counter-selection in S. cerevisiae.
Principle of 5-FOA Counter-Selection
The URA3 gene in Saccharomyces cerevisiae, located on chromosome V, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1][3] This enzyme is crucial for the de novo biosynthesis of pyrimidine ribonucleotides, specifically catalyzing the conversion of OMP to uridine-5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides.[3][4]
Yeast strains with a functional URA3 gene (URA3⁺) can synthesize their own uracil and are thus able to grow on media lacking uracil (positive selection). Conversely, ura3⁻ mutant strains are auxotrophic for uracil and require uracil supplementation in the growth medium to survive.
The counter-selection strategy exploits the activity of the URA3 enzyme on a synthetic substrate, 5-fluoroorotic acid (5-FOA).[5] In URA3⁺ cells, OMP decarboxylase recognizes 5-FOA and converts it into the toxic compound 5-fluorouracil (5-FU).[6][7] 5-FU is subsequently metabolized to 5-fluorodeoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, which is essential for DNA synthesis and repair. The incorporation of 5-FU into RNA also disrupts normal cellular processes, ultimately leading to cell death.[7][8] Therefore, only cells that have lost the URA3 gene (ura3⁻) can survive and form colonies on media containing 5-FOA.[9]
Applications in Research and Drug Development
The ability to select for the loss of the URA3 marker has numerous applications in yeast genetics and is a cornerstone of many modern molecular biology techniques.
-
Plasmid Shuffling: This technique is used to study essential genes or to introduce mutations into a gene of interest. A yeast strain deleted for an essential gene is kept viable by a plasmid carrying a wild-type copy of that gene and the URA3 marker. To test the function of a mutated version of the essential gene, a second plasmid carrying the mutated gene (and a different selectable marker, e.g., LEU2) is introduced. The cells are then grown on 5-FOA-containing medium to select for the loss of the original URA3-marked plasmid. The viability of the resulting colonies indicates that the mutated gene is functional.
-
Gene Deletion and Replacement: 5-FOA counter-selection is integral to two-step gene replacement strategies. In the first step, a cassette containing a functional URA3 gene is integrated at the target locus, allowing for selection of transformants on medium lacking uracil. In the second step, a DNA fragment containing the desired deletion or modification is introduced, and cells are plated on 5-FOA to select for those that have undergone homologous recombination and excised the URA3 marker.
-
Screening for Mutations: This system can be used to screen for mutations in the URA3 gene itself or in other genes that affect its expression or the uracil biosynthesis pathway.[1] Spontaneous mutations that inactivate the URA3 gene will render the cells resistant to 5-FOA.
-
Yeast Two-Hybrid and Interaction Trap Systems: In reverse yeast two-hybrid systems, the interaction between two proteins can be designed to activate the expression of URA3. The addition of a small molecule or a third protein that disrupts this interaction will lead to the cessation of URA3 expression and allow for cell growth on 5-FOA-containing media.[10] This is a powerful tool for identifying inhibitors of protein-protein interactions in drug discovery.[10][11]
Key Experimental Parameters and Data
The success of 5-FOA counter-selection is dependent on several experimental factors. The following table summarizes key quantitative data for consideration.
| Parameter | Recommended Value/Range | Notes |
| 5-FOA Concentration | 0.1% (w/v) or 1 g/L | This is a standard concentration that is effective for most applications. The concentration can be adjusted to modulate the stringency of the selection.[12] For instance, a higher concentration (e.g., 0.15%) can be used to select for more complete loss-of-function mutations.[12] |
| Uracil Supplementation | 50 mg/L | Uracil must be added to the 5-FOA medium to allow the growth of the desired ura3⁻ cells.[9] |
| pH of the Medium | Should be below 4.5 | The efficacy of 5-FOA is pH-dependent, with lower pH enhancing its toxicity to URA3⁺ cells.[13] |
| Incubation Temperature | 30°C | Standard growth temperature for S. cerevisiae. |
| Incubation Time | 3-5 days | Colonies of 5-FOA resistant cells should become visible within this timeframe.[9] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. URA3 - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. URA3 | SGD [yeastgenome.org]
- 4. Part:BBa K2407301 - parts.igem.org [parts.igem.org]
- 5. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 6. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
Application Notes: Gene Knockout Techniques Using 5-Fluoroorotic Acid (5-FOA)
Introduction
5-Fluoroorotic acid (5-FOA) is a powerful tool in molecular biology for selecting cells that have lost a specific gene, a process known as counter-selection or negative selection. It is most prominently used in the model organism Saccharomyces cerevisiae (baker's yeast) but has applications in other fungi, bacteria, and plant systems. The technique relies on the conversion of the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU) by the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is encoded by the URA3 gene in yeast or its orthologs (e.g., pyrF in E. coli). Cells possessing a functional URA3 gene will not survive on media containing 5-FOA, while cells that have lost the URA3 gene (ura3 mutants) will grow. This principle is exploited to select for rare genetic events, such as homologous recombination, where a targeted gene is deleted and replaced, often along with the selectable marker like URA3, which is subsequently removed.
Mechanism of Action
The utility of 5-FOA is intrinsically linked to the uracil biosynthesis pathway. The URA3 gene product, OMP decarboxylase, is a crucial enzyme in this pathway, catalyzing the conversion of orotidine-5'-phosphate to uridine-5'-phosphate (UMP), a precursor for all pyrimidine nucleotides.
-
In the Absence of Uracil: Cells with a functional URA3 gene can synthesize their own uracil and grow on media lacking it (uracil prototrophy).
-
In the Presence of 5-FOA: The OMP decarboxylase enzyme cannot distinguish perfectly between its natural substrate and the analog 5-FOA. It processes 5-FOA, leading to the production of the toxic antimetabolite 5-fluorouracil (5-FU). 5-FU is then incorporated into RNA and DNA, leading to mutations and inhibition of essential enzymes like thymidylate synthase, ultimately causing cell death.
Therefore, plating on media containing 5-FOA selects for cells that have lost the URA3 gene function, making it an effective method for isolating gene deletion or gene replacement events.
Protocols: Gene Knockout in S. cerevisiae using 5-FOA
This protocol describes a common "pop-out" strategy for creating a markerless gene deletion. First, the target gene is replaced by a cassette containing both a positive selectable marker (URA3) and a counter-selectable marker. In the second step, the URA3 marker is removed through homologous recombination between repeated sequences flanking the marker, and the successful removal is selected for on 5-FOA media.
General Experimental Workflow
The overall process involves two major selection steps. The first selects for yeast cells that have successfully integrated the knockout cassette into the genome. The second step selects for cells that have subsequently removed the URA3 marker.
Protocol 1: Preparation of 5-FOA Plates
Proper preparation of 5-FOA containing media is critical for successful selection. 5-FOA is poorly soluble in water and can be degraded by heat.
Materials:
-
Yeast Nitrogen Base (YNB) w/o amino acids and w/o ammonium sulfate
-
Ammonium Sulfate
-
Glucose (Dextrose)
-
Bacto Agar
-
Uracil
-
5-Fluoroorotic acid monohydrate
-
Appropriate amino acid dropout mix (lacking uracil)
-
Sterile, deionized water
Procedure:
-
For 1 liter of media, dissolve 1.7 g YNB, 5 g ammonium sulfate, and 20 g glucose in 900 mL of deionized water.
-
Add the appropriate amino acid dropout mix as required by your strain's auxotrophies.
-
Add 20 g of Bacto Agar. Autoclave for 20 minutes.
-
Allow the autoclaved media to cool in a 55-60°C water bath.
-
Separately, prepare a 100 mg/mL uracil stock solution in DMSO and a 100 mg/mL 5-FOA stock solution in DMSO. Filter-sterilize both stock solutions.
-
Once the media has cooled, add the filter-sterilized uracil and 5-FOA to the final concentrations specified in Table 1. It is crucial to add uracil to 5-FOA plates to allow ura3 mutants to grow.
-
Mix thoroughly by swirling and pour the plates in a sterile hood.
-
Store the plates at 4°C, protected from light. They are typically stable for up to one month.
Protocol 2: Gene Deletion and Marker Excision
Step 1: Generation of the Deletion Cassette and Transformation
-
Design PCR primers to amplify the URA3 marker from a plasmid (e.g., pRS series). The primers should include 40-50 base pairs of homology to the regions immediately upstream and downstream of your target gene's open reading frame (ORF).
-
Perform PCR to generate the linear deletion cassette. Purify the PCR product.
-
Transform the yeast strain with the purified PCR product using the standard Lithium Acetate/PEG method.
-
Plate the transformation mixture onto Synthetic Complete (SC) media lacking uracil (SC-Ura).
-
Incubate at 30°C for 2-4 days until colonies appear. These colonies have putatively integrated the URA3 cassette at the target locus.
Step 2: Excision of the URA3 Marker
-
Pick several colonies from the SC-Ura plate and inoculate them into a rich, non-selective liquid medium like YPD.
-
Grow the cultures overnight at 30°C. This step allows for spontaneous homologous recombination to occur between the repeated sequences flanking the URA3 marker, leading to its excision from the genome.
-
Prepare serial dilutions of the overnight cultures (e.g., 10⁻³, 10⁻⁴, 10⁻⁵).
-
Plate 100 µL of each dilution onto 5-FOA-containing plates.
-
Incubate at 30°C for 3-5 days. Only cells that have lost the URA3 marker will be able to form colonies.
Step 3: Verification of Deletion
-
Isolate genomic DNA from several 5-FOA resistant colonies.
-
Perform diagnostic PCR using primers that flank the target gene locus.
-
Analyze the PCR products by gel electrophoresis. A successful markerless deletion will result in a smaller PCR product compared to the wild-type strain, while an intermediate strain (with the URA3 cassette) would show a larger band.
Quantitative Data
The efficiency of 5-FOA selection can be influenced by factors such as the genetic background of the yeast strain, the specific gene being targeted, and the concentration of 5-FOA in the media.
Table 1: Recommended 5-FOA Concentrations for Selection
| Organism/System | Gene Marker | Typical 5-FOA Concentration | Notes |
| Saccharomyces cerevisiae | URA3 | 1 g/L (0.1%) | Standard concentration for robust selection. |
| Schizosaccharomyces pombe | ura4+ | 1 g/L (0.1%) | Similar to S. cerevisiae. |
| Escherichia coli | pyrF | 25-50 µg/mL | Lower concentrations are often sufficient. |
| Candida albicans | URA3 | 0.5 - 2 g/L | Concentration may need optimization. |
| Mammalian Cells | UMP Synthase | 100-300 µg/mL | Requires specific cell lines and media formulations. |
Table 2: Example Gene Knockout & Marker Excision Efficiency
| Step | Selection Method | Typical Efficiency | Factors Influencing Efficiency |
| Gene Integration | Growth on SC-Ura | 50-90% correct integrants | Length of homologous arms, transformation efficiency. |
| Marker Excision | Growth on 5-FOA | 10⁻⁴ to 10⁻⁶ frequency | Length and type of direct repeats, genomic location. |
| Final Verification | PCR of 5-FOA resistant colonies | >95% correct excisions | Purity of the selected colony. |
Note: The data in Table 2 are representative estimates. Actual efficiencies should be determined empirically.
Troubleshooting
-
No colonies on 5-FOA plates: This could be due to inefficient recombination and excision of the URA3 marker. Try growing the cells in non-selective media for a longer period to allow more time for recombination. Also, verify that the 5-FOA plates were made correctly and include uracil.
-
High background of colonies on 5-FOA plates: This indicates spontaneous mutation of the URA3 gene rather than marker excision. If this is a problem, ensure the starting strain has a low spontaneous mutation rate for URA3. Verifying multiple colonies by PCR is essential to distinguish true excisants from spontaneous mutants.
-
Slow growth on 5-FOA plates: Some genetic backgrounds may exhibit sensitivity to 5-FOA even without a functional URA3 gene. Optimizing the 5-FOA concentration may be necessary.
Application Notes and Protocols for 5-FOA Selection in Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroorotic Acid (5-FOA) is a powerful counter-selection agent widely utilized in molecular genetics. Its utility stems from its conversion into the toxic compound 5-fluorouracil (5-FU) by the enzyme orotidine-5'-phosphate decarboxylase (OMPdecase), a key enzyme in the de novo pyrimidine biosynthesis pathway. Organisms with a functional OMPdecase-encoding gene (such as URA3 in Saccharomyces cerevisiae) are sensitive to 5-FOA, while mutants lacking this enzyme are resistant. This principle allows for the selection of cells that have lost the OMPdecase gene, making it an invaluable tool for gene deletions, plasmid shuffling, and identifying inhibitors of protein-protein interactions. While extensively used in S. cerevisiae, the application of 5-FOA selection has been successfully adapted to a variety of other organisms, including other fungi, bacteria, and protists.
These application notes provide a comprehensive overview of 5-FOA selection in organisms other than S. cerevisiae, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of 5-FOA Selection
The selection is based on the metabolic conversion of the non-toxic 5-FOA into the toxic antimetabolite 5-fluorouracil. This process is mediated by the enzyme OMPdecase, encoded by various orthologous genes in different organisms (e.g., URA3, pyrF, pyrG).
Caption: Metabolic pathway of 5-FOA toxicity.
Quantitative Data for 5-FOA Selection in Various Organisms
The following table summarizes the key parameters for 5-FOA selection across a range of organisms.
| Organism | Gene(s) | 5-FOA Concentration | Medium | Notes |
| Escherichia coli | pyrF | 2.5 and 0.2 mM | Minimal Medium | The E. coli homolog of URA3 is pyrF.[1] |
| Pseudomonas putida | pyrF | 250 µg/mL | Minimal Selective Medium | A strain lacking the URA3 homolog pyrF was constructed for selection.[2] |
| Staphylococcus aureus | pyrF, pyrE | Not specified | Rich Medium | A pyrFE/FOA-based counterselection system was developed.[3] |
| Rhodobacter capsulatus | pyrE | Not specified | Growth Medium | Combined with sacB for bidirectional selection.[4] |
| Schizosaccharomyces pombe | ura4, ura5 | 1 mg/mL | YES or PMG | Works well in both minimal and rich media.[5][6] |
| Candida albicans | URA3 | 50 mg/L | Synthetic Complete (SC) Medium | Used for selection of ura3 mutants.[7][8] |
| Cryptococcus neoformans | ura3, ura5 | Not specified | 5-FOA Medium | Spontaneous ura3 and ura5 mutants were isolated.[9] |
| Dictyostelium discoideum | pyr5-6 | Not specified | Not specified | The pyr5-6 gene encodes a bifunctional UMP synthase.[10][11] |
| Plasmodium falciparum | Not applicable | 6.0 nM (IC50) | In vitro culture medium | 5-FOA is directly toxic due to the parasite's reliance on de novo pyrimidine metabolism.[12] |
Experimental Protocols
General Workflow for 5-FOA-Based Counter-Selection
The general workflow for utilizing 5-FOA to select for the loss of a marker gene involves several key steps, from strain construction to the final selection and verification.
Caption: General experimental workflow for 5-FOA selection.
Protocol 1: 5-FOA Selection in Schizosaccharomyces pombe
This protocol is adapted for selecting against the ura4 gene in fission yeast.
Materials:
-
S. pombe strain containing the ura4+ marker.
-
Yeast Extract with Supplements (YES) medium.
-
Pombe Minimal Glutamate (PMG) medium with required supplements.
-
5-FOA stock solution (100 mg/mL in DMSO).[5]
-
Plates: YES or PMG containing 1 mg/mL 5-FOA.[6]
Procedure:
-
Culture Preparation: Grow the S. pombe strain in liquid YES or PMG medium (without 5-FOA) to late log phase.
-
Plating for Selection:
-
Spread approximately 10^6 to 10^7 cells onto a YES or PMG plate containing 1 mg/mL 5-FOA.
-
To prepare plates, add the 5-FOA stock solution to the autoclaved medium after it has cooled to about 55°C.[13]
-
-
Incubation: Incubate the plates at 30-32°C for 3-5 days.
-
Colony Isolation: Pick individual colonies that appear on the 5-FOA plates. These are putative ura4- mutants.
-
Verification:
-
Phenotypic: Streak the isolated colonies on both minimal medium lacking uracil and on YES plates. True ura4- mutants will grow on YES but not on the minimal medium without uracil.
-
Genotypic: Confirm the deletion or mutation in the ura4 gene by PCR and/or DNA sequencing.
-
Protocol 2: 5-FOA Selection in Pseudomonas putida
This protocol describes the use of 5-FOA to select for the loss of the pyrF gene.
Materials:
-
P. putida strain with a plasmid-integrated or chromosomally located pyrF gene.
-
LB medium.
-
Minimal selective medium.
-
Uracil (20 µg/mL).[2]
-
5-FOA (250 µg/mL).[2]
Procedure:
-
Strain Construction: A P. putida strain lacking the endogenous pyrF gene is required. The target gene is replaced with a cassette containing pyrF.
-
Growth for Recombination: Grow the strain with the integrated pyrF cassette in non-selective liquid medium (e.g., LB) to allow for a second recombination event that will excise the marker.
-
Selection: Plate serial dilutions of the culture on minimal selective medium containing 250 µg/mL 5-FOA and 20 µg/mL uracil.
-
Incubation: Incubate the plates at 30°C until colonies appear.
-
Verification:
-
Phenotypic: Isolated colonies should be uracil auxotrophs. Test this by replica plating onto minimal medium with and without uracil.
-
Genotypic: Confirm the loss of the pyrF marker and the desired genomic modification by PCR.
-
Protocol 3: 5-FOA Selection in Dictyostelium discoideum
This protocol is for selecting mutants lacking the UMP synthase gene (pyr5-6).
Materials:
-
Dictyostelium discoideum cells.
-
Transformation vector (optional, can increase mutation rate).[10]
-
Appropriate growth medium for Dictyostelium.
-
5-FOA.
Procedure:
-
Transformation (Optional): Transform D. discoideum cells with a plasmid containing homology to the pyr5-6 locus to increase the frequency of homologous recombination leading to gene disruption.
-
Selection: Positively select for UMP synthase mutants by plating the cells in the presence of 5-FOA. The optimal concentration needs to be determined empirically.
-
Characterization:
-
Mutants will exhibit resistance to 5-FOA and a uracil-requiring (ura-) phenotype.[11]
-
Confirm the absence of OMPdecase activity through enzymatic assays.
-
Analyze the pyr5-6 locus for deletions or other mutations.
-
Logical Relationships in 5-FOA-Based Genetic Screens
5-FOA selection is a cornerstone of various genetic screening strategies, such as the yeast two-hybrid system, to identify disruptors of protein-protein interactions.
Caption: Logic of a reverse two-hybrid screen using 5-FOA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Range of Vectors with a Stringent 5-Fluoroorotic Acid-Based Counterselection System for Generating Mutants by Allelic Replacement in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sacB-5-Fluoroorotic acid-pyrE-based bidirectional selection for integration of unmarked alleles into the chromosome of Rhodobacter capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 6. A protocol for transposon insertion sequencing in Schizosaccharomyces pombe to identify factors that maintain heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. usbio.net [usbio.net]
- 9. Selection of ura5 and ura3 mutants from the two varieties of Cryptococcus neoformans on 5-fluoroorotic acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive selection for Dictyostelium discoideum mutants lacking UMP synthase activity based on resistance to 5-fluoroorotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.zymoresearch.com [files.zymoresearch.com]
Troubleshooting & Optimization
Technical Support Center: 5-FOA Selection Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common problems with 5-fluoroorotic acid (5-FOA) selection experiments.
Troubleshooting Guides
High Background of Resistant Colonies
Problem: An unexpectedly high number of colonies are growing on the 5-FOA selection plates, making it difficult to identify true mutants.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal 5-FOA Concentration | The concentration of 5-FOA may be too low, allowing for leaky expression of the URA3 gene or the growth of cells with partial resistance. Increase the 5-FOA concentration. For Saccharomyces cerevisiae, concentrations can be optimized, for instance, using 0.1% for selecting primary repeat expansions and increasing to 0.15% to select for deletions or point mutations.[1] |
| High pH of the Medium | The toxicity of 5-FOA is pH-dependent, with selection being less stringent at a higher pH. 5-FOA selection is most effective at a pH of 4.0 or below and breaks down above pH 4.5.[2] Ensure the final pH of your medium is sufficiently low. |
| Plate Crowding | High plating density can create microenvironments where the local concentration of 5-FOA is reduced, allowing non-resistant cells to survive.[3] Plate a lower density of cells to ensure distinct colonies. |
| Contamination | Contamination with uracil in the medium can compete with 5-FOA, reducing its toxic effect.[3] Ensure all reagents and water are free of uracil contamination. |
| Spontaneous Mutations in Other Genes | Mutations in genes other than URA3, such as URA6, can also confer resistance to 5-FOA.[4] These false positives can be identified by testing for uracil prototrophy; true ura3 mutants will be uracil auxotrophs. |
No/Few Resistant Colonies
Problem: No colonies or very few colonies grow on the 5-FOA selection plates after the expected incubation period.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Transformation or Plasmid Loss | If the goal is to select for cells that have lost a URA3-containing plasmid, the initial culture may not have been grown for a sufficient period without selective pressure to allow for plasmid loss.[5] Ensure an adequate non-selective growth phase before plating on 5-FOA. For transformations, low efficiency of competent cells can be the issue.[6][7] |
| Incorrect 5-FOA Concentration | While low concentrations can cause high background, excessively high concentrations can be lethal even to true mutants, especially if they exhibit slow growth. Optimize the 5-FOA concentration for your specific strain and experimental goal. |
| Problems with Media Preparation | Improperly prepared 5-FOA medium can inhibit the growth of all cells. Ensure 5-FOA is properly dissolved (e.g., using DMSO) and added to the medium after it has cooled to avoid degradation, although 5-FOA is relatively heat-stable.[2][8] |
| Essential Nature of the Targeted Gene/Process | If the 5-FOA selection is part of a gene knockout or modification experiment, the targeted gene might be essential, in which case no viable mutants will be recovered. |
| Incorrect Incubation Conditions | Ensure plates are incubated at the optimal temperature and for a sufficient duration. For S. cerevisiae, incubation is typically at 30°C for 3-5 days.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-FOA selection?
A1: 5-FOA is a non-toxic compound that is taken up by yeast cells. In cells with a functional URA3 gene, the encoded enzyme, orotidine-5'-phosphate (OMP) decarboxylase, converts 5-FOA into the toxic compound 5-fluorouracil (5-FU).[8][9][10] 5-FU is further metabolized into compounds that inhibit DNA replication and RNA synthesis, leading to cell death.[4][11] Therefore, only cells that have lost the URA3 gene (or have a non-functional URA3 protein) can survive on media containing 5-FOA.
Q2: How do I prepare 5-FOA selection plates?
A2: A common method for preparing 5-FOA plates for S. cerevisiae is to add 5-FOA to a final concentration of 0.1% (w/v) to synthetic complete medium lacking uracil but supplemented with a small amount of uracil (e.g., 50 µg/mL) to support the growth of ura3 mutants.[1] 5-FOA powder can be difficult to dissolve in water and is often first dissolved in DMSO to make a stock solution.[8][10] This stock solution is then added to the autoclaved medium after it has cooled to about 55°C.[8][9]
Q3: Can I use rich media like YPD for 5-FOA selection?
A3: It is generally not recommended to use YPD for 5-FOA selection because it contains a substantial amount of uracil from the yeast extract.[3] This uracil will compete with 5-FOA for the active site of the URA3 enzyme, reducing the effectiveness of the selection.[3] Minimal synthetic media is preferred.
Q4: My 5-FOA resistant colonies can still grow on plates lacking uracil. What does this mean?
A4: This indicates that the colonies are likely false positives and have not lost the URA3 gene function. True ura3 mutants are uracil auxotrophs and will not be able to grow on media lacking uracil.[5] The resistance to 5-FOA in these false positives could be due to mutations in other genes, such as URA6, which is also involved in pyrimidine metabolism.[4] It is crucial to verify putative mutants by replica-plating them onto media lacking uracil.
Q5: How stable is 5-FOA in solution and in plates?
A5: 5-FOA is relatively stable. It can withstand boiling and autoclaving for short periods.[2] Plates containing 5-FOA should be stored protected from light and can typically be used within a few days to a week for best results.[1][8]
Experimental Protocols & Visualizations
Protocol: Plasmid Curing using 5-FOA Selection in S. cerevisiae
This protocol describes the removal of a URA3-based plasmid from a yeast strain.
-
Inoculation: Inoculate a single colony of the yeast strain containing the URA3-marked plasmid into 5 mL of synthetic complete (SC) medium lacking uracil (SC-Ura). Incubate at 30°C with shaking overnight.[5]
-
Non-selective Growth: Dilute the overnight culture 1:100 into fresh SC medium containing uracil (SC+Ura). Incubate at 30°C with shaking for 12-16 hours. This step removes the selective pressure and allows for the segregation and loss of the plasmid.[5]
-
Plating for Selection: Dilute the culture from the non-selective growth phase and plate approximately 100-200 cells onto SC plates containing 0.1% 5-FOA and 50 mg/L uracil.[5]
-
Incubation: Incubate the plates at 30°C for 3-5 days until colonies appear.[5]
-
Verification of Plasmid Loss: Pick several colonies from the 5-FOA plates and streak them onto two new plates: one SC+Ura plate and one SC-Ura plate. Incubate at 30°C for 2-3 days.[5]
-
Analysis: Colonies that grow on the SC+Ura plate but fail to grow on the SC-Ura plate have likely lost the URA3-marked plasmid and are now uracil auxotrophs.[5]
Diagrams
Caption: Mechanism of 5-FOA toxicity in URA3+ cells.
Caption: Experimental workflow for 5-FOA selection.
References
- 1. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 5-FOA selection - Cell Biology [protocol-online.org]
- 4. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. intactgenomics.com [intactgenomics.com]
- 8. goldbio.com [goldbio.com]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficiency of 5-FOA counter-selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of 5-fluoroorotic acid (5-FOA) counter-selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-FOA counter-selection?
A1: 5-FOA counter-selection is a genetic technique used to select for cells that have lost a functional URA3 gene (in yeast) or its homolog, pyrF (in bacteria).[1][2] The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is essential for the de novo biosynthesis of pyrimidines (like uracil).[3][4] In the presence of 5-FOA, cells with a functional URA3 gene convert 5-FOA into the toxic compound 5-fluorouracil (5-FU), which disrupts DNA and RNA synthesis, leading to cell death.[4][5][6] Therefore, only cells that have lost the URA3 gene (ura3⁻) can survive on media containing 5-FOA.[3][7]
Q2: What are the key components of a 5-FOA counter-selection experiment?
A2: The essential components include:
-
A host strain with a deficient URA3 gene (or pyrF in bacteria).[1][7]
-
A plasmid or integrated cassette carrying a functional URA3 gene that you intend to select against.[3]
-
Selective media containing 5-FOA and supplemented with uracil.[3][4] Uracil supplementation is crucial because the desired ura3⁻ cells are auxotrophic for uracil and cannot grow without it.[3]
Q3: Why are my cells growing on 5-FOA plates even though they should have a functional URA3 gene?
A3: This can be due to several reasons, leading to false positives:
-
Spontaneous mutations: Mutations can arise in the URA3 gene, rendering it non-functional and thus conferring resistance to 5-FOA.[8][9]
-
Gene silencing: The expression of the URA3 gene might be epigenetically silenced, leading to a resistant phenotype without a change in the DNA sequence.[10]
-
Mutations in other genes: Mutations in genes other than URA3, such as URA6, can also lead to 5-FOA resistance.[8][11]
-
Low 5-FOA concentration: The concentration of 5-FOA in the plates may be too low to effectively kill all the URA3⁺ cells.[3]
-
High cell density: Plating too many cells can lead to the formation of a lawn where some cells survive due to nutrient depletion or the creation of a microenvironment that reduces 5-FOA toxicity.[10]
Q4: Can I use 5-FOA in rich media like YPD?
A4: It is generally not recommended to use 5-FOA in rich media like YPD.[10] Rich media contains uracil, which competes with 5-FOA for the active site of the OMP decarboxylase enzyme, reducing the efficiency of the counter-selection.[10] Minimal supplemented media is the preferred choice for 5-FOA counter-selection.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No colonies on 5-FOA plates | The desired recombination or plasmid loss event has a very low frequency. | Increase the number of cells plated. Ensure the preceding liquid culture step to promote plasmid loss is sufficiently long.[3] |
| The 5-FOA concentration is too high, killing even the desired ura3⁻ cells. | Titrate the 5-FOA concentration to find the optimal selective pressure.[4] | |
| The media is not supplemented with uracil. | Ensure that the 5-FOA plates contain an adequate amount of uracil (typically 50 mg/L) to support the growth of ura3⁻ auxotrophs.[3][12] | |
| High background of false positives | The 5-FOA concentration is too low. | Increase the 5-FOA concentration. The optimal concentration can vary between strains and experimental setups.[13] |
| The pH of the media is too high. | 5-FOA is more effective at a lower pH (below 4.5).[14] Ensure the pH of your media is within the optimal range. | |
| Spontaneous mutations in the URA3 gene or other resistance-conferring genes. | Verify the phenotype of the resistant colonies by replica plating onto media lacking uracil. True ura3⁻ colonies will not grow without uracil supplementation.[3] Perform PCR or sequencing to confirm the loss of the URA3 gene.[3] | |
| Inconsistent results between experiments | The age and storage of 5-FOA plates can affect their efficacy. | Use freshly prepared 5-FOA plates for consistent results. If storing plates, wrap them to prevent evaporation which can increase the effective 5-FOA concentration.[13] |
| The level of URA3 expression varies. | The stringency of counter-selection can be modulated by the expression level of the URA3 gene; higher expression leads to increased sensitivity to 5-FOA.[1][2][15] Ensure consistent expression levels in your experiments. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Organism | Notes |
| 5-FOA Concentration | 0.3 - 1.0 g/L | Saccharomyces cerevisiae | Higher concentrations increase stringency.[4][13] Optimal concentration may need to be determined empirically. |
| 0.2 mM | Escherichia coli (F' episome reporter) | Lower concentration for single-copy reporters.[1][2] | |
| 2.5 mM | Escherichia coli (pH3U3 reporter) | Higher concentration for plasmid-based reporters.[1][2] | |
| Uracil Supplementation | 50 mg/L | Saccharomyces cerevisiae | Essential for the growth of ura3⁻ cells.[3][4] |
| 200 µM | Escherichia coli | ||
| Media pH | < 4.5 | General | 5-FOA efficacy decreases significantly at higher pH.[14] |
Experimental Protocols
Protocol 1: Plasmid Curing in Saccharomyces cerevisiae
-
Pre-culture: Inoculate a single colony of the yeast strain containing the URA3-marked plasmid into liquid synthetic complete (SC) medium lacking uracil (SC-ura). Grow overnight at 30°C.
-
Promote Plasmid Loss: Dilute the overnight culture into SC medium containing uracil (SC+ura) and grow for 6-8 hours or overnight. This step removes the selective pressure for maintaining the plasmid, allowing for its loss during cell division.[3]
-
Plating on 5-FOA: Plate serial dilutions of the SC+ura culture onto SC plates supplemented with 1 g/L 5-FOA and 50 mg/L uracil.
-
Incubation: Incubate the plates at 30°C for 3-5 days until colonies appear.[3]
-
Verification: Pick individual colonies from the 5-FOA plate and streak them onto two separate plates: one SC+ura plate and one SC-ura plate. Incubate for 2-3 days at 30°C. Colonies that grow on SC+ura but not on SC-ura have successfully lost the URA3 plasmid.[3] Further confirmation can be done by PCR.
Visualizations
Caption: Mechanism of 5-FOA counter-selection in yeast cells.
Caption: Troubleshooting workflow for high background in 5-FOA selection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 7. Generation of a Uracil Auxotroph Strain of the Probiotic Yeast Saccharomyces boulardii as a Host for the Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 5-FOA selection - Cell Biology [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. researchgate.net [researchgate.net]
Spontaneous resistance to 5-FOA in yeast and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address spontaneous resistance to 5-fluoroorotic acid (5-FOA) in yeast (Saccharomyces cerevisiae) and other related organisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-FOA counter-selection?
5-fluoroorotic acid (5-FOA) is a compound that is converted into the toxic antimetabolite 5-fluorouracil (5-FU) by the enzyme orotidine-5'-phosphate decarboxylase, which is encoded by the URA3 gene in Saccharomyces cerevisiae.[1][2][3][4] This means that yeast cells with a functional URA3 gene will not survive in media containing 5-FOA. Conversely, cells that have lost the URA3 gene, either through plasmid loss or mutation, will be resistant to 5-FOA and able to grow. This principle allows for the selection of cells that have lost a URA3-marked plasmid or have undergone a genomic modification that inactivates the URA3 gene.
Q2: What causes spontaneous resistance to 5-FOA?
Spontaneous resistance to 5-FOA arises primarily from mutations within the URA3 gene.[2][5] These mutations can be single-base substitutions, insertions, deletions, or more complex rearrangements that result in a non-functional Ura3 protein.[5][6] Less frequently, mutations in other genes, such as URA6, can also confer 5-FOA resistance.[7][8][9] The frequency of these spontaneous mutations can be influenced by the yeast strain's genetic background and environmental conditions.[10]
Q3: I am seeing a high number of colonies on my 5-FOA plates (high background). What are the possible causes and how can I reduce it?
A high background of 5-FOA resistant colonies is a common issue and can be attributed to several factors:
-
High Spontaneous Mutation Rate: The inherent rate of spontaneous mutation in the URA3 gene can lead to a significant number of resistant colonies.[5]
-
Incomplete Plasmid Loss: If you are selecting for the loss of a URA3-marked plasmid, insufficient growth in non-selective media before plating on 5-FOA can result in cells that still carry the plasmid.[11]
-
5-FOA Concentration: The concentration of 5-FOA is critical. Too low a concentration may not be sufficient to kill all URA3+ cells, leading to background growth.[4][12]
-
Media Composition: The pH of the selection medium can affect 5-FOA activity. 5-FOA is most effective at a low pH (around 4.0 or below).[13] Additionally, the presence of uracil in the 5-FOA plates can interfere with the selection. However, a small amount of uracil is sometimes added to reduce background and allow for the initial growth of cells before the toxic effects of 5-FOA take over.[4]
-
Contamination: Contamination with a ura3 mutant strain can lead to a lawn of growth on 5-FOA plates.
To reduce high background:
-
Optimize 5-FOA Concentration: Titrate the 5-FOA concentration to find the optimal level for your specific yeast strain and experimental conditions.[4][14]
-
Ensure Complete Plasmid Loss: When selecting for plasmid loss, ensure an adequate number of cell divisions in non-selective liquid media (e.g., YPD or SC+uracil) to allow for the segregation of the plasmid.
-
Use Freshly Prepared Plates: Prepare 5-FOA plates fresh for optimal performance.[15]
-
Verify Media pH: Ensure the pH of your 5-FOA media is sufficiently low.[13]
-
Streak for Single Colonies: Before starting your experiment, streak your yeast strain for single colonies from a glycerol stock to ensure you are starting with a pure population.
-
Perform Replica Plating: Replica plate colonies from 5-FOA plates to media lacking uracil (SC-Ura) to confirm that they are indeed uracil auxotrophs. True ura3 mutants will not grow on SC-Ura, while some false positives might.
Q4: I am not getting any colonies on my 5-FOA plates. What could be the problem?
A complete lack of colonies can be equally frustrating. Here are some potential reasons:
-
5-FOA Concentration is Too High: An excessively high concentration of 5-FOA can be toxic even to ura3 mutants, or it may not allow for the initial growth required for colonies to form.
-
Essential Gene: If the URA3 gene is integrated in a way that its removal is lethal (e.g., disrupting an essential gene), you will not recover any viable colonies.
-
Inefficient Transformation/Gene Editing: If you are expecting 5-FOA resistant colonies after a transformation or gene editing procedure, a low efficiency of the procedure itself will result in few or no resistant cells.
-
Media Preparation Issues: Incorrectly prepared media, such as the omission of essential nutrients (other than uracil), can prevent the growth of all cells.
-
Cell Viability: The yeast cells themselves may have low viability due to improper handling or storage.
To troubleshoot a lack of colonies:
-
Review 5-FOA Concentration: Double-check the 5-FOA concentration used in your plates. You may need to perform a titration to find the optimal concentration.
-
Positive Control: Always include a positive control of a known ura3 mutant strain to ensure your 5-FOA plates are selective and support the growth of resistant cells.
-
Negative Control: Plate your wild-type (URA3+) strain on the 5-FOA plates to confirm that the selection is working.
-
Check Transformation/Editing Efficiency: If applicable, assess the efficiency of your transformation or gene editing using a different selectable marker or method.
-
Verify Media Composition: Carefully review the recipe and preparation process for your 5-FOA media.
Q5: How can I distinguish between true ura3 mutants and other types of 5-FOA resistant colonies?
Not all colonies that grow on 5-FOA are necessarily due to a simple loss-of-function mutation in URA3. Here's how to differentiate:
-
Replica Plating: As mentioned earlier, replica plating onto SC-Ura is a crucial step. True ura3 mutants are uracil auxotrophs and will not grow.[11]
-
PCR and Sequencing: To confirm a mutation in the URA3 gene, you can perform PCR to amplify the URA3 locus from the genomic DNA of the resistant colonies, followed by DNA sequencing to identify the specific mutation.[5]
-
Phenotypic Assays: Some mutations, for instance in URA6, can confer 5-FOA resistance while the cells remain uracil prototrophs (can still grow without uracil).[7][8][9] Therefore, the combination of growth on 5-FOA and no growth on SC-Ura is a strong indicator of a ura3 mutation.
Data Presentation
Table 1: Spontaneous Mutation Rates at the URA3 Locus
| Yeast Strain Background | Mutation Rate (per division) | 95% Confidence Limits | Reference |
| URA3-WT | 7.3 x 10⁻⁹ | 4 - 11 x 10⁻⁹ | [5] |
| URA3-GC (High GC content) | 4.9 x 10⁻⁸ | 3.6 - 6.3 x 10⁻⁸ | [5] |
| Diploid (for loss of function) | 4.75 x 10⁻⁸ | Not specified | [16] |
| Varies across chromosome VI | 6-fold difference depending on integration site | Not specified | [10] |
Table 2: Recommended 5-FOA Concentrations for Counter-selection
| Application | Recommended 5-FOA Concentration | Notes | Reference |
| General Plasmid Curing/Counter-selection | 0.1% (1 g/L) | A standard starting concentration. May require optimization. | [4][13] |
| Screening for subtle effects | 0.05% - 0.1% | Lower concentrations can be used to detect partial loss of URA3 function. | [14] |
| Reducing background of weak mutants | Increase concentration | Higher concentrations select for stronger loss-of-function mutations. | [12] |
| Two-Hybrid/Three-Hybrid Screens | Titration required (e.g., 300 - 1000 µg/mL) | The optimal concentration is highly dependent on the specific protein-protein or protein-RNA interaction being studied. | [4] |
Experimental Protocols
Protocol 1: Preparation of 5-FOA Selection Plates
This protocol describes the preparation of synthetic complete (SC) medium containing 5-FOA.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Glucose (or other carbon source)
-
Complete Supplement Mixture (CSM) or appropriate amino acid dropout mix (lacking uracil)
-
Uracil
-
5-Fluoroorotic acid (5-FOA)
-
Dimethyl sulfoxide (DMSO) (optional, for stock solution)
-
Bacteriological Agar
-
Sterile water
Method 1: Adding 5-FOA Powder Directly [1][17][18]
-
In a 1L flask, combine the following for 1L of medium:
-
1.7 g YNB without amino acids and ammonium sulfate
-
5 g Ammonium sulfate
-
20 g Glucose
-
Appropriate amount of CSM or dropout mix
-
50 mg Uracil (final concentration 50 µg/mL)
-
800 mL sterile water
-
-
Autoclave the solution.
-
In a separate bottle, autoclave 20 g of agar in 200 mL of water.
-
Cool both solutions to 55-60°C in a water bath.
-
In a fume hood, weigh out 1 g of 5-FOA powder and add it to the sterile medium. Stir until dissolved. 5-FOA is light-sensitive, so protect the solution from light.[1][3]
-
Aseptically combine the medium containing 5-FOA with the molten agar.
-
Mix well and pour approximately 25 mL per 100 mm petri dish.
-
Allow the plates to solidify and store them in the dark at 4°C. Plates are best used fresh.[15]
Method 2: Using a 100x 5-FOA Stock Solution [1][17][18]
-
Prepare a 100x 5-FOA stock solution by dissolving 1 g of 5-FOA in 10 mL of DMSO. Store at -20°C, protected from light.[1]
-
Prepare 1L of SC medium with agar as described in steps 1-3 of Method 1 (omitting the 5-FOA powder).
-
Cool the autoclaved medium to 55-60°C.
-
Add 10 mL of the 100x 5-FOA stock solution to the medium.
-
Mix well and pour the plates.
Protocol 2: Yeast Transformation and Selection on 5-FOA
This protocol provides a general workflow for selecting 5-FOA resistant colonies following a yeast transformation (e.g., for plasmid shuffling or gene deletion).
-
Yeast Transformation: Perform your preferred yeast transformation protocol (e.g., Lithium Acetate/PEG method).[19][20][21]
-
Recovery: After the heat shock step, resuspend the cells in 1 mL of sterile YPD or SC medium containing all necessary supplements. Allow the cells to recover for 2-4 hours at 30°C with gentle shaking.
-
Plating on Selective Media (Optional but Recommended): Plate a small aliquot (e.g., 100 µL) of the transformation mixture onto the appropriate selective medium to assess transformation efficiency (e.g., SC-Leu if your plasmid has a LEU2 marker).
-
Growth in Non-selective Media (for plasmid loss): If selecting for the loss of a URA3-marked plasmid, inoculate the transformed cells into 5-10 mL of non-selective liquid medium (e.g., YPD or SC+uracil). Grow for 6-8 hours or overnight to allow for cell division and plasmid segregation.
-
Plating on 5-FOA:
-
Pellet the cells from the recovery or overnight culture by centrifugation.
-
Wash the cells once with sterile water to remove any residual media.
-
Resuspend the cells in sterile water.
-
Plate serial dilutions of the cell suspension onto the 5-FOA plates. This is important to ensure you obtain single colonies.
-
Also, plate a dilution onto a non-selective plate (e.g., YPD) to calculate the total number of viable cells.
-
-
Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.
-
Verification of 5-FOA Resistant Colonies:
-
Pick individual colonies from the 5-FOA plate.
-
Streak them onto a fresh 5-FOA plate to confirm resistance.
-
Replica plate the colonies onto an SC-Ura plate to check for uracil auxotrophy. True ura3 mutants will not grow.[11]
-
(Optional) Perform colony PCR and DNA sequencing to identify the mutation in the URA3 gene.
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. URA3 - Wikipedia [en.wikipedia.org]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The base-alteration spectrum of spontaneous and ultraviolet radiation-induced forward mutations in the URA3 locus of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 16. Estimating the Per-Base-Pair Mutation Rate in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. files.zymoresearch.com [files.zymoresearch.com]
- 19. med.nyu.edu [med.nyu.edu]
- 20. Yeast Transformation Protocol - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 21. Protocols · Benchling [benchling.com]
How to reduce background growth on 5-FOA plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background growth on 5-fluoroorotic acid (5-FOA) plates for successful yeast genetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 5-FOA selection?
5-Fluoroorotic acid (5-FOA) is a compound that is converted into the toxic substance 5-fluorouracil by the enzyme orotidine-5'-phosphate decarboxylase, which is encoded by the URA3 gene in Saccharomyces cerevisiae and its orthologs in other organisms.[1][2][3] This means that yeast cells with a functional URA3 gene will not survive on media containing 5-FOA.[1][2][3] This counter-selection technique is widely used for various molecular genetics applications, including plasmid shuffling, gene deletion, and identifying mutations.[2]
Q2: What are the common causes of high background growth on 5-FOA plates?
High background growth on 5-FOA plates, characterized by the appearance of many small, non-mutant colonies, can arise from several factors:
-
Incomplete Plasmid Loss: Insufficient incubation time in non-selective media before plating on 5-FOA can result in cells retaining the URA3-containing plasmid.[4]
-
Low 5-FOA Concentration: An inadequate concentration of 5-FOA may not be sufficient to effectively kill all URA3+ cells, leading to the survival of background colonies.[5]
-
Degradation of 5-FOA: Although 5-FOA is heat-stable, improper storage or repeated freeze-thaw cycles can potentially reduce its efficacy.[6][7] It is recommended to store 5-FOA monohydrate at -20°C and protect it from light.[1]
-
Uracil Contamination: The presence of uracil in the medium can compete with 5-FOA, reducing its toxic effect and allowing the growth of URA3+ cells.[8] It is crucial to use synthetic defined (SD) medium lacking uracil.
-
High Plating Density: Plating too many cells on a single plate can lead to the formation of a dense lawn where some URA3+ cells may survive due to nutrient depletion or other local environmental effects.[8]
Q3: Should I autoclave or filter-sterilize 5-FOA?
5-FOA is heat-stable and can withstand autoclaving.[6][7] Some studies have even suggested that boiling can improve its solubility and effectiveness.[6] However, many protocols recommend filter sterilization of the 5-FOA solution before adding it to the autoclaved and cooled agar medium to avoid potential degradation of other heat-sensitive media components.[1][2][9] Both methods can be effective, but filter sterilization is generally considered a safer approach to preserve the integrity of all media components.[10]
Troubleshooting Guides
Problem: High background of small colonies on 5-FOA plates.
This is one of the most common issues encountered during 5-FOA selection. The following steps can help you troubleshoot and resolve this problem.
Initial Checks:
-
Verify Strain Genotype: Confirm that your parent yeast strain has a functional URA3 gene that you are selecting against.
-
Positive Control: Always include a positive control (a known URA3+ strain) to ensure your 5-FOA plates are effective. This strain should not grow on the 5-FOA plates.
-
Negative Control: A known ura3Δ strain should grow well on the 5-FOA plates and serves as a negative control.
Troubleshooting Steps & Solutions:
| Problem Area | Potential Cause | Recommended Solution |
| Media Composition | Inadequate 5-FOA Concentration | The optimal 5-FOA concentration can be strain-dependent. A typical starting concentration is 0.1% (w/v).[5] If you observe high background, you can increase the concentration to 0.15% or higher to more stringently select against URA3+ cells.[5] |
| Uracil Contamination | Ensure you are using a synthetic complete (SC) medium specifically lacking uracil (SC-Ura). Avoid using yeast extract-peptone-dextrose (YPD) medium, as it contains uracil which will interfere with the selection.[8] | |
| Media pH | The effectiveness of 5-FOA is pH-dependent, with higher efficacy at a lower pH.[5][6] Standard 5-FOA plate recipes typically result in a pH below 4.5.[6] | |
| Experimental Procedure | Insufficient Plasmid Curing | Before plating on 5-FOA, grow the cells in a non-selective liquid medium (e.g., YPD) for several generations to allow for the loss of the URA3-containing plasmid. |
| High Plating Density | Reduce the number of cells plated on each 5-FOA plate to avoid overcrowding, which can lead to the survival of non-mutant cells.[8] Perform serial dilutions and plate a range of cell densities to find the optimal number for your experiment. | |
| Plate Preparation & Storage | Improper 5-FOA Sterilization | While 5-FOA is heat stable, the recommended method is to add a filter-sterilized 5-FOA solution to the autoclaved media after it has cooled to 55-60°C.[1][2] This prevents potential degradation of other media components. |
| Plate Age | Use freshly prepared 5-FOA plates for the best results.[11] Over time, water can evaporate from the plates, which can increase the effective concentration of 5-FOA and other media components.[5] Storing plates wrapped in plastic at 4°C can help reduce evaporation, but it is best to use them within a few days to a week.[5] |
Problem: No colonies (or very few) are growing on the 5-FOA plates.
If you are not getting any colonies, even with your expected mutants, consider the following possibilities.
Troubleshooting Steps & Solutions:
| Problem Area | Potential Cause | Recommended Solution |
| Experimental Design | Essential Gene on Plasmid | If the URA3 plasmid also carries an essential gene, cells cannot lose the plasmid and will not grow on 5-FOA. Ensure your experimental design accounts for this. |
| Low Mutation/Recombination Rate | The event you are selecting for (e.g., plasmid loss, homologous recombination) may be occurring at a very low frequency. Increase the number of cells plated or consider methods to increase the recombination rate if applicable. | |
| Media Composition | 5-FOA Concentration Too High | While a higher concentration can reduce background, an excessively high concentration might be too stringent and inhibit the growth of true mutants. Try a lower concentration of 5-FOA (e.g., 0.05% - 0.1%). |
| Missing Essential Nutrients | Ensure your 5-FOA medium contains all the necessary supplements (amino acids, etc.) required for your yeast strain's growth, with the exception of uracil. | |
| Cell Viability | Low Cell Viability Before Plating | Check the viability of your cells before plating. If the cells are not healthy, they may not be able to form colonies even if they have lost the URA3 gene. |
Experimental Protocols
Protocol: Preparation of Low-Background 5-FOA Plates
This protocol is designed to minimize background growth.
Materials:
-
Yeast Nitrogen Base (without amino acids and ammonium sulfate)
-
Ammonium sulfate
-
Glucose (Dextrose)
-
Amino acid dropout mix lacking uracil (SC-Ura)
-
Uracil (for supplementing control plates)
-
5-Fluoroorotic acid (5-FOA)
-
Dimethyl sulfoxide (DMSO) (optional, for 5-FOA stock solution)
-
Bacteriological Agar
-
Sterile, deionized water
Procedure:
-
Prepare Agar Base:
-
In a 1 L bottle, add 20 g of agar to 500 mL of deionized water.
-
Autoclave for 20 minutes on a liquid cycle.
-
Place the autoclaved agar in a 55-60°C water bath to cool.
-
-
Prepare 2X Synthetic Complete (SC) - Ura + 5-FOA Medium:
-
In a separate 1 L flask, dissolve the following in 500 mL of sterile deionized water:
-
3.4 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)
-
10 g Ammonium sulfate
-
40 g Glucose
-
1.54 g SC-Ura dropout mix
-
1 g 5-FOA powder
-
-
Gently heat and stir the solution until all components are dissolved. Do not autoclave this solution.
-
Sterilize the 2X SC-Ura + 5-FOA medium by passing it through a 0.22 µm filter into a sterile container.
-
Place the filter-sterilized medium in the 55-60°C water bath.
-
-
Combine and Pour Plates:
-
Once both the agar base and the 2X medium are at 55-60°C, aseptically pour the 2X SC-Ura + 5-FOA medium into the bottle containing the molten agar.
-
Swirl gently but thoroughly to mix. Avoid creating bubbles.
-
Pour approximately 25 mL of the final medium into sterile petri dishes.
-
Let the plates solidify at room temperature.
-
Store the plates in a sealed bag at 4°C for up to one week for best results.
-
Visualizations
Caption: Workflow for preparing low-background 5-FOA plates.
Caption: Decision tree for troubleshooting high background growth.
References
- 1. goldbio.com [goldbio.com]
- 2. files.zymoresearch.com [files.zymoresearch.com]
- 3. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. 5-FOA selection - Cell Biology [protocol-online.org]
- 9. amyikuilab.com [amyikuilab.com]
- 10. Sterilization – ANACC Methods and Materials [research.csiro.au]
- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]
Why are my yeast cells growing on both 5-FOA and uracil-deficient plates?
This guide provides troubleshooting for common issues encountered during yeast experiments involving the URA3 selectable marker.
Topic: Why are my yeast cells growing on both 5-FOA and uracil-deficient plates?
This result is contradictory because growth on uracil-deficient (SC-Ura) plates selects for cells with a functional URA3 gene, while growth on 5-Fluoroorotic acid (5-FOA) plates selects for cells that have lost URA3 function. The URA3 gene product, Orotidine 5'-phosphate decarboxylase, is essential for uracil synthesis but also converts 5-FOA into a toxic compound, 5-fluorouracil.[1][2][3] Therefore, cells should not be able to grow on both media types.
This unexpected outcome typically points to one of several common experimental issues, ranging from a mixed cell population to rare genetic mutations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected growth pattern for my control strains?
A1: Before troubleshooting your experimental strain, it is crucial to verify that your selection plates are functioning correctly using control strains with known genotypes.
-
URA3+ (Wild-Type): This strain possesses a functional URA3 gene. It should grow on SC-Ura medium but will be killed by 5-FOA.
-
ura3- (Mutant): This strain has a non-functional URA3 gene. It will not grow on SC-Ura unless it is supplemented with uracil, but it will grow on 5-FOA plates because it cannot convert it to the toxic byproduct.[4]
Q2: What is the most common reason for seeing growth on both plates?
A2: The most frequent cause is a mixed population of cells . Your culture likely contains both URA3+ and ura3- cells. When you plate this mixture, the URA3+ cells grow on the SC-Ura plate, and the pre-existing or spontaneously arising ura3- mutants grow on the 5-FOA plate.[1][5]
Q3: How can I determine if my culture is a mixed population?
A3: You must isolate and test individual colonies.
-
Take a sample from your initial culture (the one showing conflicting results).
-
Streak this sample onto a non-selective rich media plate (YPD) to obtain well-isolated single colonies.
-
Once colonies have grown, pick 10-12 individual colonies and patch or re-streak them onto three different plates: YPD (growth control), SC-Ura, and SC + 5-FOA.
-
Incubate and observe the growth pattern for each individual colony. A pure colony should only grow on YPD and one of the two selective plates, not both.[5]
Q4: My isolated single colonies still grow on both SC-Ura and 5-FOA plates. What could be the cause?
A4: If you have confirmed your colonies are from a single cell and the issue persists, consider these possibilities:
-
Mutations in other pyrimidine biosynthesis genes: Recent studies have shown that mutations in the URA6 gene can confer 5-FOA resistance while allowing the cell to remain prototrophic for uracil.[6] The URA6 gene encodes uridine-monophosphate kinase, which acts downstream of URA3.[6][7] Mutations in this gene can prevent the full toxic effect of 5-FOA metabolism from being realized.
-
Improperly prepared media: The selectivity of your plates may be compromised.
-
5-FOA Plate Issues: The selection may not be stringent enough. This can be caused by an incorrect pH (5-FOA selection is less effective at a pH above 4.5), an incorrect concentration of 5-FOA, or using a rich medium like YPD which contains uracil that competes with 5-FOA.[2][5]
-
SC-Ura Plate Issues: The medium might be accidentally contaminated with uracil, allowing ura3- cells to grow.
-
Q5: How can I definitively identify the genetic cause of the unexpected growth?
A5: If you suspect a mutation, you will need to perform a genetic analysis of your strain.
-
Isolate Genomic DNA: Extract the genomic DNA from the purified colony that exhibits the dual-growth phenotype.
-
PCR and Sequence Analysis:
-
Amplify the URA3 locus using PCR to check for deletions or insertions.
-
Sequence the URA3 gene to identify any point mutations that might confer a partial function.
-
If the URA3 gene appears normal, sequence the URA6 gene to check for mutations that could explain the phenotype.[6]
-
Data Presentation: Growth Phenotypes
The following table summarizes the expected growth patterns for different yeast genotypes on selective media. Use this as a reference to interpret your results.
| Genotype | Relevant Gene Function | Growth on SC-Ura | Growth on SC + 5-FOA | Phenotype |
| URA3+ | Functional uracil synthesis pathway | Yes | No | Uracil prototroph, 5-FOA sensitive |
| ura3- | Defective uracil synthesis pathway | No | Yes | Uracil auxotroph, 5-FOA resistant |
| URA3+, ura6- | Functional URA3, but defective downstream UMP kinase[6] | Yes | Yes | Uracil prototroph, 5-FOA resistant[6] |
Experimental Protocols
Protocol 1: Preparation of SC + 5-FOA Plates
This protocol is for preparing medium to select for cells that have lost URA3 function.
-
In an autoclavable bottle, add the following for 1 liter of medium:
-
6.7 g Yeast Nitrogen Base (YNB) w/o amino acids
-
20 g Glucose (dextrose)
-
2 g Drop-out mix (lacking uracil)
-
1 g 5-Fluoroorotic acid (5-FOA)
-
50 mg Uracil
-
20 g Agar
-
Add distilled water to 1 liter.
-
-
Mix well. The 5-FOA will not fully dissolve at this stage.
-
Autoclave for 20 minutes at 121°C. 5-FOA is heat stable.[2]
-
After autoclaving, place the bottle on a magnetic stir plate in a 55-60°C water bath. Stir until the medium is clear and all components are dissolved.
-
Pour plates in a sterile hood and allow them to solidify. Store at 4°C, protected from light.
Note: A small amount of uracil is added to allow URA3+ cells to undergo a few divisions before the toxic effects of 5-FOA take hold, which helps in the selection of spontaneous mutants.[3]
Protocol 2: Preparation of Uracil-Deficient (SC-Ura) Plates
This protocol is for preparing medium to select for cells that contain a functional URA3 gene.
-
In an autoclavable bottle, add the following for 1 liter of medium:
-
6.7 g Yeast Nitrogen Base (YNB) w/o amino acids
-
20 g Glucose (dextrose)
-
2 g Drop-out mix (lacking uracil)
-
20 g Agar
-
Add distilled water to 1 liter.
-
-
Mix well and autoclave for 20 minutes at 121°C.
-
Cool the medium in a 55-60°C water bath.
-
Pour plates in a sterile hood and allow them to solidify. Store at 4°C.
Protocol 3: Yeast Colony Purification and Phenotype Verification
This protocol is used to isolate pure clones and confirm their growth characteristics.
-
Using a sterile loop, streak your yeast culture onto a YPD agar plate for single colonies. Incubate at 30°C for 2-3 days until colonies are visible.
-
Prepare replica-plating master plates by picking 10-12 single colonies with sterile toothpicks and patching them in a grid pattern onto a fresh YPD plate.
-
Once the patches have grown (1-2 days), use a sterile velvet cloth or replica-plating tool to transfer the pattern of cells from the YPD master plate to the following plates:
-
A fresh YPD plate (growth control)
-
An SC-Ura plate
-
An SC + 5-FOA plate
-
-
Incubate the plates at 30°C for 2-3 days.
-
Analyze the growth patterns. A pure colony will grow on the YPD plate and only one of the two selective plates.
Visualizations
Caption: Troubleshooting workflow for diagnosing unexpected yeast growth.
Caption: Uracil biosynthesis and 5-FOA toxicity pathways in yeast.
References
- 1. URA3 - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Yeast Selectable Markers [ccsb.dfci.harvard.edu]
- 5. 5-FOA selection - Cell Biology [protocol-online.org]
- 6. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URA6 | SGD [yeastgenome.org]
Technical Support Center: 5-Fluoroorotic Acid Monohydrate (5-FOA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroorotic acid monohydrate (5-FOA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 5-FOA in yeast counter-selection?
A1: 5-Fluoroorotic acid (5-FOA) is a non-toxic compound that is selectively toxic to yeast cells expressing a functional URA3 gene.[1] The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is involved in uracil biosynthesis.[2][3][4] This enzyme converts 5-FOA into the toxic compound 5-fluorouracil, which inhibits DNA synthesis and leads to cell death.[5] Therefore, only yeast cells that have lost the URA3 gene (ura3-) can grow on media containing 5-FOA.
Q2: What are the common applications of 5-FOA in research?
A2: 5-FOA is widely used in yeast molecular genetics for various applications, including:
-
Plasmid shuffling: A technique to study essential genes.
-
Curing yeast strains of URA3-containing plasmids.
-
Allelic replacement.
-
Two-hybrid screens to identify protein-protein interactions.[1][2][3]
Q3: How should 5-FOA monohydrate powder and solutions be stored?
A3: 5-FOA monohydrate powder should be stored at -20°C and protected from light.[1][3] A 100X stock solution in DMSO should also be stored at -20°C.[2][3][4] Under these conditions, the product is stable for at least one year from the date of receipt.[3]
Q4: Is 5-FOA heat stable?
A4: Yes, 5-FOA is thermotolerant and can withstand boiling and autoclaving conditions.[6] Some studies have shown that boiling the 5-FOA solution can improve its solubility and performance.[6] However, it is also common to add 5-FOA to autoclaved media after it has cooled to about 55°C.[3][4]
Troubleshooting Guide
Batch-to-batch variability of 5-FOA can lead to inconsistent experimental outcomes. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very few colonies on 5-FOA plates. | 1. 5-FOA concentration is too high. | Optimize the 5-FOA concentration. A common starting point is 0.1%, but this may need to be adjusted for your specific strain and experimental goals.[7] For selecting deletions or point mutations, a higher concentration of 0.15% may be effective.[7] |
| 2. Media pH is too low. | While a low pH is required for 5-FOA activity, an excessively low pH can inhibit yeast growth. The standard recipe for 5-FOA plates results in a pH of around 2.8.[6] | |
| 3. Issues with the yeast strain or transformation. | Ensure your yeast strain is viable and the transformation protocol is optimized. | |
| High background of colonies on 5-FOA plates (poor selection). | 1. 5-FOA concentration is too low. | Increase the 5-FOA concentration in your media. |
| 2. Media pH is too high. | 5-FOA selection is less effective at a higher pH. The selection breaks down above pH 4.5 and is most effective at pH 4 and below.[6] | |
| 3. Uracil present in the media. | Do not use YPD media for 5-FOA selection as it contains uracil, which will compete with the 5-FOA. Use a synthetic defined (SD) medium lacking uracil. | |
| 4. Plates are old or improperly stored. | Evaporation from plates during storage can increase the effective concentration of 5-FOA. It is best to use freshly prepared plates.[7] | |
| Yeast grow on both 5-FOA plates and uracil-deficient plates. | 1. Mixed population of cells. | Streak out single colonies from the 5-FOA plate onto a fresh 5-FOA plate to isolate a pure ura3- strain. |
| 2. Gene silencing. | The expression of the URA3 gene may be silenced, leading to resistance to 5-FOA without the loss of the gene. | |
| 3. Spontaneous mutations. | Spontaneous mutations in the URA3 gene can lead to 5-FOA resistance. |
Data Presentation
Certificate of Analysis: Typical Specifications
While specific values may vary between batches and suppliers, a typical certificate of analysis for this compound will include the following:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | ≥98% | HPLC, TLC, Melting Point |
| Solubility | Soluble in DMSO; Slightly soluble in methanol and ethanol | Visual |
| Biological Activity | >1000-fold more colonies on SC drop-out plates vs. URA drop-out plates | Yeast-based assay |
Hypothetical Batch-to-Batch Performance Comparison
Due to the lack of publicly available direct comparative data for different batches of 5-FOA, the following table is a hypothetical example to illustrate how a researcher might compare the performance of different lots.
| Batch ID | Purity (%) | Selection Efficiency (%) * | Background Colonies (per plate) |
| A-001 | 99.2 | 95 | 5 |
| A-002 | 98.9 | 92 | 8 |
| B-001 | 99.5 | 98 | 2 |
*Selection Efficiency (%) is calculated as: (Number of colonies on 5-FOA plates / Number of colonies on non-selective plates) x 100
Experimental Protocols
Protocol 1: Preparation of 5-FOA Selection Plates
This protocol describes the preparation of synthetic complete (SC) media plates containing 5-FOA for yeast counter-selection.
Materials:
-
Yeast Nitrogen Base (without amino acids and ammonium sulfate)
-
Ammonium sulfate
-
Dextrose (Glucose)
-
Amino acid drop-out mix lacking uracil
-
This compound powder
-
Agar
-
Sterile water
-
DMSO (optional, for stock solution)
Procedure:
-
Prepare the medium:
-
For 1 liter of medium, combine the appropriate amounts of Yeast Nitrogen Base, ammonium sulfate, dextrose, and the amino acid drop-out mix in 900 ml of sterile water.
-
Add 20 g of agar.
-
-
Autoclave:
-
Autoclave the mixture for 20 minutes at 121°C.
-
-
Cool the medium:
-
Place the autoclaved medium in a 55°C water bath to cool.
-
-
Prepare the 5-FOA:
-
Pour the plates:
-
Pour the 5-FOA containing medium into sterile petri dishes and allow them to solidify.
-
-
Storage:
-
Store the plates at 4°C, protected from light. Use within a few weeks for best results.[7]
-
Protocol 2: Quality Control Testing of 5-FOA Batches
This protocol allows for the functional testing of a new batch of 5-FOA to ensure its efficacy.
Materials:
-
Yeast strain with a functional URA3 gene (positive control)
-
Yeast strain with a deleted or mutated URA3 gene (negative control)
-
5-FOA selection plates (prepared as in Protocol 1)
-
Non-selective control plates (e.g., SC complete or YPD)
-
Sterile water or buffer for cell dilutions
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow liquid cultures of both the URA3+ and ura3- yeast strains overnight in non-selective liquid medium.
-
-
Cell Counting and Dilution:
-
Measure the optical density (OD600) of the overnight cultures and calculate the cell concentration.
-
Prepare a series of dilutions for each strain to obtain a countable number of colonies on the plates (e.g., 10^2, 10^3, 10^4 cells/ml).
-
-
Plating:
-
Plate 100 µl of each dilution of both strains onto both the 5-FOA selection plates and the non-selective control plates.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for your yeast strain (typically 30°C) for 2-4 days.
-
-
Data Analysis:
-
Count the number of colonies on each plate.
-
Expected Results:
-
URA3+ strain: Abundant growth on non-selective plates, and no or very few colonies on 5-FOA plates.
-
ura3- strain: Growth on both non-selective and 5-FOA plates.
-
-
Calculate Selection Efficiency: Compare the number of URA3+ colonies on 5-FOA plates to the number on non-selective plates to determine the level of background growth. A good batch of 5-FOA should result in a significant reduction in the number of URA3+ colonies.
-
Visualizations
Caption: Mechanism of 5-FOA counter-selection in yeast.
Caption: Troubleshooting workflow for 5-FOA selection experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. goldbio.com [goldbio.com]
- 4. files.zymoresearch.com [files.zymoresearch.com]
- 5. biorxiv.org [biorxiv.org]
- 6. usbio.net [usbio.net]
- 7. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating 5-Fluoroorotic Acid (5-FOA) Activity for Yeast Genetics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of a new batch of 5-Fluoroorotic Acid (5-FOA). Ensuring the potency and reliability of 5-FOA is critical for the success of numerous molecular genetics techniques in yeast, including plasmid shuffling, two-hybrid screening, and gene deletion.[1][2] We present detailed experimental protocols, a comparison with an alternative counter-selection agent, and supporting data to ensure reproducible and accurate results in your research.
The Central Role of 5-FOA in Yeast Counter-Selection
5-FOA is a powerful tool for selecting against yeast cells that express a functional URA3 gene.[3][4] The product of the URA3 gene, orotidine-5'-phosphate (OMP) decarboxylase, is an essential enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil, which disrupts DNA replication and leads to cell death.[5] Therefore, only cells that have lost the URA3 gene (ura3⁻) can survive on media containing 5-FOA. This principle is fundamental to many genetic screening and selection strategies.[1][6]
Mechanism of 5-FOA Action
The metabolic activation of 5-FOA is a critical pathway to understand for troubleshooting and experimental design. In Saccharomyces cerevisiae, the process is initiated by the uptake of 5-FOA, followed by its conversion into toxic fluorinated pyrimidine analogs by enzymes of the uracil biosynthetic pathway.
Figure 1: Metabolic pathway of 5-FOA in a URA3+ yeast cell.
Experimental Validation of a New 5-FOA Batch
A simple and effective method to validate a new batch of 5-FOA is to perform a spot assay using control yeast strains. This allows for a direct visual assessment of the compound's ability to inhibit the growth of URA3⁺ cells while permitting the growth of ura3⁻ cells.
Figure 2: Experimental workflow for validating 5-FOA activity.
Experimental Protocols
Protocol 1: Preparation of 5-FOA Plates
-
Prepare Synthetic Complete (SC) dropout media: Prepare 1 liter of SC medium lacking uracil (SC-Ura).
-
Autoclave: Autoclave the medium and allow it to cool to approximately 55-60°C in a water bath.
-
Add 5-FOA: For a final concentration of 1 g/L, weigh 1 gram of the new batch of 5-FOA powder and add it to the cooled medium. Some protocols suggest dissolving the 5-FOA in a small amount of DMSO before adding it to the media to aid in solubilization.[5][7]
-
Mix and Pour: Mix the medium thoroughly to ensure the 5-FOA is completely dissolved. Pour the plates and allow them to solidify.
-
Storage: Store the plates at 4°C, protected from light.[3]
Protocol 2: Yeast Strain Spot Assay for 5-FOA Activity
-
Yeast Strains: Use two isogenic yeast strains: one wild-type for URA3 (URA3⁺) and one with a deletion or loss-of-function mutation in URA3 (ura3⁻).
-
Prepare Cultures: Inoculate 5 mL of liquid YPD medium with single colonies of each strain and grow overnight at 30°C with shaking.
-
Normalize Cell Density: Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures and dilute them to a starting OD₆₀₀ of 1.0 in sterile water.
-
Serial Dilutions: Create a 5-step, 10-fold serial dilution series for each strain in a 96-well plate.
-
Spotting: Spot 5 µL of each dilution onto an SC-Ura plate (as a growth control) and an SC-Ura + 5-FOA plate.
-
Incubation: Incubate the plates at 30°C for 2-3 days and document the results by imaging.
Data Presentation: Evaluating 5-FOA Performance
The following tables illustrate the expected outcomes for high-quality and low-quality batches of 5-FOA.
Table 1: Expected Results for a High-Quality 5-FOA Batch
| Strain | Plate Type | 10⁻¹ | 10⁻² | 10⁻³ | 10⁻⁴ | 10⁻⁵ | Outcome |
|---|---|---|---|---|---|---|---|
| URA3⁺ | SC-Ura | +++ | +++ | ++ | + | - | Normal Growth |
| SC-Ura + 5-FOA | - | - | - | - | - | No Growth | |
| ura3⁻ | SC-Ura | +++ | +++ | ++ | + | - | Normal Growth |
| SC-Ura + 5-FOA | +++ | +++ | ++ | + | - | Robust Growth |
(+++: robust growth, ++: moderate growth, +: weak growth, -: no growth)
Table 2: Example Results for a Low-Quality (Inactive) 5-FOA Batch
| Strain | Plate Type | 10⁻¹ | 10⁻² | 10⁻³ | 10⁻⁴ | 10⁻⁵ | Outcome |
|---|---|---|---|---|---|---|---|
| URA3⁺ | SC-Ura | +++ | +++ | ++ | + | - | Normal Growth |
| SC-Ura + 5-FOA | +++ | +++ | ++ | + | - | Uninhibited Growth | |
| ura3⁻ | SC-Ura | +++ | +++ | ++ | + | - | Normal Growth |
| SC-Ura + 5-FOA | +++ | +++ | ++ | + | - | Normal Growth |
(+++: robust growth, ++: moderate growth, +: weak growth, -: no growth)
Comparison with an Alternative: 5-Fluoroanthranilic Acid (5-FAA)
While 5-FOA is the most common counter-selection agent, alternatives exist for other auxotrophic markers. One such alternative is 5-Fluoroanthranilic Acid (5-FAA), which is used for counter-selection against the TRP1 marker.[8] The TRP1 gene product, phosphoribosylanthranilate isomerase, converts 5-FAA into a toxic compound, thus killing TRP1⁺ cells.
Figure 3: Logical comparison of 5-FOA and 5-FAA counter-selection.
Head-to-Head Performance Comparison
To objectively compare a new batch of 5-FOA with an established counter-selection method, a parallel spot assay can be performed.
Protocol 3: Comparative Spot Assay with 5-FAA
-
Yeast Strains: Use isogenic strains with TRP1⁺ and trp1⁻ backgrounds.
-
Media Preparation: Prepare SC medium lacking tryptophan (SC-Trp) and SC-Trp medium containing 5-FAA at an appropriate concentration (e.g., 500 µg/mL).[8]
-
Spot Assay: Perform the serial dilution and spotting procedure as described in Protocol 2, using the TRP1 strains on the SC-Trp and SC-Trp + 5-FAA plates.
-
Incubate and Analyze: Incubate all plates (5-FOA and 5-FAA sets) under the same conditions and compare the growth inhibition patterns.
Table 3: Comparative Performance of 5-FOA and 5-FAA
| Selection System | Prototrophic Strain | Auxotrophic Strain | Expected Inhibition | Observed Inhibition (Hypothetical) |
|---|---|---|---|---|
| New 5-FOA Batch | URA3⁺ | ura3⁻ | >99.9% | >99.9% |
| 5-FAA (Control) | TRP1⁺ | trp1⁻ | >99.9% | >99.9% |
Inhibition is calculated by comparing colony forming units (CFUs) on selective vs. non-selective media.
Troubleshooting and Key Considerations
-
Solubility: 5-FOA has poor water solubility. Ensure it is fully dissolved in the medium, as undissolved particles can lead to inconsistent results. Gentle heating or the use of DMSO can aid dissolution.[7][9]
-
Storage: Store 5-FOA powder and plates at -20°C and 4°C, respectively, and protect them from light to prevent degradation.[3]
-
Background Growth: The appearance of "escaper" colonies of URA3⁺ cells on 5-FOA plates can occur due to spontaneous mutations in the URA3 gene. The frequency of these events can be a useful indicator of the stringency of the selection.
-
Media Composition: The concentration of uracil in the medium can affect the stringency of 5-FOA selection. Ensure that uracil is completely omitted from the medium for effective counter-selection.
Conclusion
Validating each new batch of 5-FOA is a crucial quality control step that ensures the reliability and reproducibility of yeast-based genetic assays. By following the detailed protocols and using the comparative data presented in this guide, researchers can confidently assess the activity of their 5-FOA and distinguish between effective and inactive batches. This diligence prevents the loss of valuable time and resources and ultimately contributes to the robustness of experimental outcomes.
References
- 1. files.zymoresearch.com [files.zymoresearch.com]
- 2. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 6. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. usbio.net [usbio.net]
Navigating Counter-Selection: A Comparative Guide to 5-FOA Concentrations
For researchers, scientists, and drug development professionals utilizing genetic counter-selection techniques, the concentration of 5-Fluoroorotic Acid (5-FOA) is a critical parameter that dictates the stringency and success of the experiment. This guide provides a comprehensive comparison of different 5-FOA concentrations, supported by experimental data and detailed protocols, to aid in the optimization of your selection strategies.
5-Fluoroorotic acid is a powerful tool for selecting against cells expressing a functional URA3 gene (or its orthologs in other organisms), which encodes orotidine-5'-phosphate (OMP) decarboxylase. This enzyme converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil, leading to cell death. The ability to precisely tune the selective pressure by varying the 5-FOA concentration is crucial for a range of applications, from plasmid shuffling and gene replacement to identifying inhibitors of protein-protein interactions.
The Mechanism of 5-FOA Counter-Selection
The metabolic pathway leading to 5-FOA toxicity is a multi-step enzymatic process. Understanding this pathway is key to appreciating how different concentrations of 5-FOA can influence experimental outcomes.
Caption: Metabolic pathway of 5-FOA leading to cellular toxicity in the presence of a functional URA3 gene.
Comparison of 5-FOA Concentrations: A Data-Driven Overview
The optimal concentration of 5-FOA is highly dependent on the organism, the specific strain, the expression level of the URA3 gene, and the desired stringency of selection. The following table summarizes commonly used concentrations and their observed effects in various experimental systems.
| Organism/System | 5-FOA Concentration | Observed Effect & Selection Stringency | Reference(s) |
| Saccharomyces cerevisiae | 0.3 - 1.0 g/L (300 - 1000 µg/mL) | Highly stringent; even a single copy of URA3 can lead to significant growth inhibition. Lower concentrations within this range did not significantly differentiate between strains with varying URA3 copy numbers. | [1] |
| Saccharomyces cerevisiae | 0.1% (1 g/L) | Ideal for selecting primary repeat expansions in a modified URA3 intron system. | [2] |
| Saccharomyces cerevisiae | 0.15% (1.5 g/L) | Higher stringency, suitable for selecting for deletions, point mutations, and translocations. | [2] |
| Staphylococcus aureus | 50 - 100 mg/L | Allows slight growth of wild-type cells. | [3] |
| Staphylococcus aureus | 150 - 200 mg/L | Abolishes growth of wild-type cells, providing stringent selection for pyrFE mutants. | [3] |
| Bacterial Two-Hybrid System (E. coli) | 2.5 mM | Effective for counter-selection using a co-cistronic HIS3-URA3 reporter vector. | [4] |
| Bacterial Two-Hybrid System (E. coli) | 0.2 mM | Effective for counter-selection with a single-copy F' episome URA3 reporter. | [4] |
Experimental Protocols: A Guide to 5-FOA Counter-Selection
Below are detailed methodologies for preparing 5-FOA media and performing a counter-selection experiment, primarily based on protocols for Saccharomyces cerevisiae.
Preparation of 5-FOA Selection Plates
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Glucose (or other carbon source)
-
Amino acid and nucleotide dropout supplements (lacking uracil)
-
5-Fluoroorotic Acid (5-FOA) powder
-
Uracil
-
Agar
-
Sterile water
-
DMSO (optional, for stock solution)
Protocol:
-
Prepare Synthetic Complete (SC) Medium Base: For 1 liter of medium, combine:
-
6.7 g Yeast Nitrogen Base w/o amino acids and ammonium sulfate
-
5 g Ammonium sulfate
-
20 g Glucose
-
Appropriate amount of amino acid and nucleotide dropout mix lacking uracil.
-
Bring the volume to 800 mL with sterile water and autoclave.
-
-
Prepare 5-FOA Stock Solution (Optional but Recommended): Dissolve 1 g of 5-FOA in 10 mL of DMSO to create a 100 mg/mL (100x) stock solution. Sterilize by filtration. This is more convenient than dissolving the powder directly in the media.
-
Prepare Agar: In a separate flask, add 20 g of agar to 200 mL of water and autoclave.
-
Combine Components:
-
Cool the autoclaved SC medium base and agar to approximately 55-60°C.
-
Add the desired volume of sterile 5-FOA stock solution. For a final concentration of 1 g/L, add 10 mL of the 100x stock.
-
Add sterile uracil solution to a final concentration of 50 mg/L. A small amount of uracil is often included to support the initial growth of cells before the toxic effects of 5-FOA become pronounced.[1]
-
Mix the solution thoroughly but gently to avoid bubbles.
-
-
Pour Plates: Pour the 5-FOA containing medium into sterile petri dishes (approximately 25 mL per plate). Allow the plates to solidify at room temperature and store them protected from light at 4°C. Plates are best used within a few weeks.[2]
Counter-Selection Workflow
The following workflow outlines the steps for selecting for the loss of a URA3-containing plasmid in yeast.
Caption: A typical experimental workflow for 5-FOA based counter-selection in yeast.
Conclusion
The effectiveness of 5-FOA as a counter-selective agent is undeniable, but its application requires careful consideration of the concentration. As the data indicates, what constitutes a stringent selection in one system may be permissive in another. By understanding the underlying biochemical mechanism and leveraging the comparative data and protocols presented in this guide, researchers can more effectively design and execute experiments that rely on this powerful genetic tool. It is always recommended to empirically determine the optimal 5-FOA concentration for your specific strain and experimental goals to ensure reliable and reproducible results.
References
A Comparative Guide to Yeast Counter-Selection: Moving Beyond 5-Fluoroorotic Acid
For decades, 5-Fluoroorotic acid (5-FOA) has been the cornerstone of counter-selection strategies in Saccharomyces cerevisiae, enabling a wide array of genetic manipulations. However, the requirement for specific auxotrophic strains and potential mutagenic effects have spurred the development of alternative methods. This guide provides a comprehensive comparison of prominent alternatives to 5-FOA, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal system for their experimental needs.
Performance Comparison of Yeast Counter-Selection Markers
The following table summarizes the key performance metrics for 5-FOA and its alternatives. It is important to note that efficiencies can be strain and context-dependent.
| Counter-Selection System | Gene/Marker | Counter-Selective Agent | Principle of Action | Reported Counter-Selection Efficiency | Background Frequency | Key Advantages | Key Disadvantages |
| 5-Fluoroorotic Acid (5-FOA) | URA3 | 5-Fluoroorotic acid | Conversion of 5-FOA to a toxic intermediate by Orotidine-5'-phosphate decarboxylase (Ura3p). | High | Low (can be <10⁻⁵) | Well-established, high efficiency. | Requires ura3 auxotrophic strain, potential for mutagenicity.[1] |
| Auxotrophic Marker (LYS2) | LYS2 | α-aminoadipate (α-AAA) | In lys2 or lys5 mutants, α-AAA can be utilized as a nitrogen source, while it is toxic to LYS2 prototrophs.[2] | Moderate to High | Variable | Does not require a drug resistance marker. | Requires lys2 auxotrophic strain, efficiency can be lower than 5-FOA.[3] |
| Auxotrophic Marker (MET15) | MET15 | Methylmercury | met15 mutants are resistant to methylmercury.[3] | Moderate to High | Variable | Can also be used as a visual marker (dark colonies on lead-containing media). | Requires met15 auxotrophic strain, toxicity of methylmercury. |
| Inducible Toxin (MazF) | mazF | Galactose (or other inducer) | Galactose-inducible expression of the MazF toxin, an mRNA interferase that cleaves cellular mRNAs at ACA sequences, leading to cell death.[4][5] | High (reported to be >90%) | Low | Does not require a specific auxotrophic background, high efficiency.[6] | Requires tight regulation of the inducible promoter to prevent leaky expression. |
| Drug Resistance (Cycloheximide) | CYH2 | Cycloheximide | The wild-type CYH2 gene confers sensitivity to cycloheximide. Loss of the CYH2-containing plasmid in a cycloheximide-resistant (cyh2r) strain allows for growth on cycloheximide-containing media.[7] | High | Low | Does not require auxotrophic strains. | Requires a specific cycloheximide-resistant host strain. |
| Drug Resistance (Canavanine) | CAN1 | L-Canavanine | The CAN1 gene encodes an arginine permease that imports the toxic arginine analog, canavanine. can1 mutants are resistant.[1][8] | High | Low | Does not require auxotrophic strains. | Spontaneous resistance can occur. |
| CRISPR-Cas9 System | Target Gene | N/A (gRNA-guided) | Cas9-mediated double-strand breaks at a specific genomic locus are lethal in the absence of a repair template, thus selecting for cells that have undergone homologous recombination and lost the target site.[9] | Very High (can approach 100%)[10][11] | Very Low | Markerless, can be targeted to any genomic location, highly efficient.[9] | Potential for off-target effects, requires delivery of Cas9 and gRNA. |
Mechanisms of Action and Experimental Workflows
To facilitate a deeper understanding of these counter-selection systems, the following diagrams illustrate their underlying principles and a general experimental workflow.
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for three common yeast counter-selection systems.
General Experimental Workflow for Counter-Selection
Caption: A generalized workflow for performing counter-selection experiments in yeast.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any counter-selection strategy. Below are protocols for the key alternatives to 5-FOA.
LYS2 Counter-Selection with α-Aminoadipate (α-AAA)
-
Strain Requirement: A yeast strain with a lys2 auxotrophic mutation.
-
Media Preparation:
-
Prepare synthetic complete (SC) medium.
-
Prepare α-aminoadipate plates: To a base of yeast nitrogen base without amino acids and ammonium sulfate, add 0.2% α-aminoadipate as the sole nitrogen source, 2% glucose, and necessary supplements (including lysine).
-
-
Protocol: a. Following transformation and positive selection for your desired genetic modification in the lys2 strain, select several colonies. b. Inoculate these colonies into liquid SC medium and grow overnight at 30°C. This step allows for the segregation and loss of the LYS2 marker. c. Plate serial dilutions of the overnight culture onto α-aminoadipate plates. d. Incubate the plates at 30°C for 3-5 days. e. Only cells that have lost the LYS2 gene will be able to grow. f. Verify the desired genetic modification in the resulting colonies by PCR or other appropriate methods.[2][12]
Galactose-Inducible MazF Toxin Counter-Selection
-
Strain Requirement: Any yeast strain that can utilize galactose.
-
Plasmid Requirement: A plasmid containing the mazF gene under the control of a galactose-inducible promoter (e.g., GAL1).
-
Media Preparation:
-
Prepare synthetic complete medium with 2% glucose (repressing conditions).
-
Prepare synthetic complete medium with 2% galactose (inducing conditions).
-
-
Protocol: a. Co-transform the yeast strain with your experimental construct and the GAL-inducible mazF plasmid. Select for transformants on glucose-containing medium. b. After an initial growth phase on glucose medium, replica-plate or streak the colonies onto galactose-containing plates. c. Incubate the plates at 30°C for 2-3 days. d. Cells that retain the mazF plasmid will be killed upon induction of MazF expression by galactose. Colonies that grow have lost the mazF plasmid. e. Confirm the desired genetic modification in the surviving colonies.[4][5][6]
CRISPR-Cas9 Based Counter-Selection
-
Strain Requirement: Any yeast strain.
-
Plasmid/Reagent Requirement:
-
A plasmid expressing the Cas9 nuclease.
-
A plasmid or linear DNA fragment expressing the guide RNA (gRNA) targeting the gene of interest.
-
A linear DNA repair template containing the desired genetic modification and homology arms flanking the target site.
-
-
Protocol: a. Co-transform the yeast strain with the Cas9-expressing plasmid, the gRNA-expressing construct, and the repair template. b. Plate the transformation mixture on a medium that selects for the uptake of the Cas9 and/or gRNA plasmids. c. Incubate at 30°C for 2-4 days. d. The Cas9-gRNA complex will introduce double-strand breaks at the target locus. Cells that do not integrate the repair template via homologous recombination will suffer from repeated cleavage and will not survive. e. The vast majority of surviving colonies will have incorporated the repair template, thus simultaneously introducing the desired mutation and removing the Cas9 target site. f. Verify the modification by colony PCR and sequencing. The Cas9 and gRNA plasmids can be subsequently removed by growing the cells in non-selective medium.[9]
Conclusion
The landscape of yeast counter-selection has evolved significantly, offering researchers a powerful toolkit beyond the traditional 5-FOA method. Auxotrophic marker-based systems like LYS2 and MET15 remain valuable, particularly when drug resistance markers are to be avoided. For rapid and efficient marker-free modifications in any strain background, CRISPR-Cas9 has emerged as the method of choice. Inducible toxin systems, such as the one based on MazF, provide a potent and versatile alternative that does not rely on host cell mutations. The selection of the most appropriate method will depend on the specific experimental goals, the genetic background of the yeast strains being used, and the resources available. By understanding the principles, performance metrics, and protocols outlined in this guide, researchers can make informed decisions to accelerate their genetic engineering endeavors in yeast.
References
- 1. Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of alpha-AMINOADIPATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mazF as a counter-selectable marker for unmarked genetic modification of Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The Yeast Environmental Stress Response Regulates Mutagenesis Induced by Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.asm.org [journals.asm.org]
A Researcher's Guide to Counter-Selection in Yeast: 5-FOA and Its Alternatives
In the realm of yeast genetics and molecular biology, the ability to select against the presence of a specific gene or plasmid is a cornerstone of techniques such as plasmid shuffling, gene replacement, and the construction of complex genetic constructs. For decades, 5-Fluoroorotic acid (5-FOA) has been the gold standard for counter-selection against the URA3 marker. However, a variety of alternative methods have been developed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of 5-FOA and other prominent counter-selection methods in Saccharomyces cerevisiae, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Overview of Counter-Selection Mechanisms
Counter-selection strategies in yeast typically rely on the conversion of a non-toxic compound into a toxic one by the product of a specific marker gene. Cells that lose this marker gene are unable to perform this conversion and can therefore survive on media containing the counter-selective agent.
5-FOA Counter-Selection: The Classic Approach
The most widely used counter-selection method employs the URA3 gene, which encodes orotidine-5'-phosphate (OMP) decarboxylase, an essential enzyme in the uracil biosynthesis pathway.[1][2] In the presence of 5-Fluoroorotic acid (5-FOA), the Ura3p enzyme converts it into the toxic compound 5-fluorouracil, which is incorporated into RNA and DNA, leading to cell death.[1][2][3] Consequently, only cells that have lost the URA3 gene (ura3Δ) can grow on media containing 5-FOA.[3][4]
Signaling Pathway and Experimental Workflow of 5-FOA Counter-Selection
Caption: Mechanism of 5-FOA toxicity in URA3+ yeast cells.
Comparison of Counter-Selection Methods
The choice of a counter-selection method depends on various factors, including the genetic background of the yeast strain, the desired selection stringency, and the potential for off-target effects. The following table summarizes the key characteristics of 5-FOA and its common alternatives.
| Method | Marker Gene | Counter-Selective Agent | Mechanism of Action | Advantages | Disadvantages | Spontaneous Resistance Frequency |
| 5-FOA | URA3 | 5-Fluoroorotic Acid | Ura3p converts 5-FOA to toxic 5-fluorouracil.[1][2][3] | High efficiency, widely used and well-documented.[4] | Potential for mutagenicity of 5-FOA, requires a ura3 auxotrophic strain.[5] High background can occur due to mutations in URA3 or other genes like URA6.[6][7] | ~10-7 for URA3+ cells.[3] |
| α-Aminoadipate | LYS2 | α-Aminoadipate | In LYS2+ cells, α-aminoadipate is converted to a toxic intermediate. lys2 mutants can use it as a nitrogen source.[8][9][10] | No known mutagenicity, can be used to select for lys2 mutants.[8] | Lower selection stringency compared to 5-FOA, growth of heterozygotes can be an issue.[11] | Variable, generally higher than 5-FOA. |
| 5-FAA | TRP1 | 5-Fluoroanthranilic Acid | The tryptophan biosynthesis pathway converts 5-FAA to toxic 5-fluorotryptophan.[1][12][13] | Provides an alternative to URA3-based selection. | Requires a trp1 auxotrophic strain, efficiency can be strain-dependent.[13] | Not well-quantified in comparison to 5-FOA. |
| Canavanine | CAN1 | L-Canavanine | The Can1p arginine permease transports the toxic arginine analog canavanine into the cell.[14][15] | Simple selection on arginine-free medium. | Requires a strain with a functional arginine permease. | High, as any inactivating mutation in CAN1 confers resistance.[14] |
| Cycloheximide | CYH2s | Cycloheximide | The wild-type ribosomal protein L29 (CYH2s) confers sensitivity to cycloheximide, which inhibits protein synthesis.[16][17] | Can be used in prototrophic strains, selection is dominant. | Requires a cycloheximide-resistant (cyh2r) host strain. | Dependent on the rate of loss of the CYH2s-containing plasmid. |
| Galactose | Inducible toxic gene (e.g., GIN11) | Galactose | The GAL promoter drives the expression of a toxic gene product in the presence of galactose.[18] | Can be used in any GAL+ strain, does not require auxotrophic markers.[18] | Requires a shift in carbon source, which can have pleiotropic effects on cell physiology. | Low, dependent on the loss of the inducible construct. |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful implementation of any counter-selection strategy. Below are the methodologies for the key experiments discussed.
Protocol 1: 5-FOA Counter-Selection
Materials:
-
Yeast strain containing a URA3 marker to be selected against.
-
YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Synthetic Complete (SC) medium lacking uracil (SC-Ura) for positive selection.
-
5-FOA counter-selection medium (SC medium supplemented with 1 g/L 5-FOA and 50 mg/L uracil).[19]
Procedure:
-
Grow the yeast strain containing the URA3 marker in 5 mL of liquid SC-Ura medium overnight at 30°C with shaking.
-
To induce plasmid loss (if applicable), subculture the overnight culture into 5 mL of non-selective YPD medium and grow for 6-8 hours at 30°C.
-
Plate serial dilutions of the culture onto SC-Ura plates to determine the total number of viable cells.
-
Plate an appropriate number of cells (e.g., 105 - 107) onto 5-FOA counter-selection plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Colonies growing on the 5-FOA plates are candidates for having lost the URA3 marker. Verify the loss of the marker by replica plating onto SC-Ura medium. Colonies that fail to grow on SC-Ura are the desired ura3 cells.
Caption: Experimental workflow for 5-FOA counter-selection.
Protocol 2: α-Aminoadipate Counter-Selection
Materials:
-
Yeast strain containing a LYS2 marker to be selected against.
-
YPD medium.
-
SC medium lacking lysine (SC-Lys) for positive selection.
-
α-Aminoadipate (α-AA) counter-selection medium (Yeast Nitrogen Base without amino acids and ammonium sulfate, 2% glucose, 2 g/L α-aminoadipate as the sole nitrogen source, and supplemented with required amino acids except lysine).
Procedure:
-
Grow the yeast strain containing the LYS2 marker in 5 mL of liquid SC-Lys medium overnight at 30°C.
-
Wash the cells with sterile water to remove residual nitrogen sources.
-
Plate serial dilutions of the culture onto SC-Lys plates to determine the total number of viable cells.
-
Plate a dense suspension of cells onto α-AA counter-selection plates.
-
Incubate the plates at 30°C for 3-7 days.
-
Colonies growing on the α-AA plates are candidates for having lost the LYS2 marker. Verify the lys2 phenotype by checking for lysine auxotrophy on SC-Lys plates.
Protocol 3: Galactose-Inducible Counter-Selection
Materials:
-
Yeast strain containing a construct with a toxic gene (e.g., GIN11) under the control of a galactose-inducible promoter (e.g., GAL1).
-
Synthetic medium with 2% glucose as the carbon source.
-
Synthetic medium with 2% galactose as the carbon source.
Procedure:
-
Grow the yeast strain in synthetic medium with glucose overnight at 30°C.
-
Wash the cells with sterile water to remove residual glucose.
-
Plate serial dilutions of the culture onto glucose-containing plates to determine the total number of viable cells.
-
Plate an appropriate number of cells onto galactose-containing plates to select for cells that have lost the inducible toxic gene construct.
-
Incubate the plates at 30°C for 2-4 days.
-
Colonies growing on the galactose plates are the desired counter-selected cells. Verify the loss of the construct by PCR or by checking for sensitivity to galactose in liquid culture.
Concluding Remarks
While 5-FOA remains a powerful and widely used tool for counter-selection in yeast, researchers should be aware of its potential for inducing mutations and the possibility of high background in certain genetic contexts.[5][6][7] The choice of an alternative method should be guided by the specific requirements of the experiment. For instance, the α-aminoadipate method is a suitable non-mutagenic alternative, although it may be less stringent.[8][11] The galactose-inducible system offers the flexibility of being applicable to any GAL+ strain without the need for auxotrophic markers.[18] By carefully considering the principles, advantages, and limitations of each method, researchers can design more robust and reliable genetic screens and manipulations in yeast.
References
- 1. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of alpha-AMINOADIPATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of α-AMINOADIPATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast Selectable Markers [ccsb.dfci.harvard.edu]
- 11. [Yeast] Lys2/+ selection with aAA? [iubioarchive.bio.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring UV-induced Mutagenesis at the CAN1 Locus in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cycloheximide resistance as a yeast cloning marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cycloheximide resistance in yeast: the gene and its protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A positive selection for plasmid loss in Saccharomyces cerevisiae using galactose-inducible growth inhibitory sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of 5-Fluorouracil Toxicity in Diverse Yeast Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential toxicity of 5-Fluoroorotic Acid (5-FOA) across various yeast strains is critical for its effective use as a counter-selection agent in genetic studies and as a potential antifungal compound. This guide provides a comparative analysis of 5-FOA toxicity, supported by experimental data and detailed protocols.
The primary mechanism of 5-FOA toxicity in yeast hinges on the activity of the URA3 gene product, orotidine-5'-phosphate decarboxylase. This enzyme converts the non-toxic 5-FOA into the highly toxic antimetabolite 5-fluorouracil (5-FU).[1][2] 5-FU is subsequently metabolized into fraudulent nucleotides that disrupt both DNA and RNA synthesis, leading to cell death.[1] Consequently, yeast strains possessing a functional URA3 gene are sensitive to 5-FOA, while ura3 mutants are resistant, a principle widely exploited for genetic selection.[2][3] This guide explores the nuances of this toxicity across different yeast species and genetic backgrounds.
Data Presentation: Quantitative Comparison of 5-FOA Toxicity
While 5-FOA is broadly used as a selection agent at a standard concentration of 1 mg/mL, the precise sensitivity to 5-FOA can vary between different yeast species and even among strains of the same species due to genetic background. The following table summarizes available quantitative and qualitative data on 5-FOA toxicity in commonly studied yeast strains. It is important to note that direct comparative studies measuring IC50 values across these species are limited in publicly available literature. The data presented is compiled from various sources and provides a baseline for understanding relative sensitivities.
| Yeast Strain | Genotype | 5-FOA Concentration for Selection/Inhibition | Observed Effect | Reference |
| Saccharomyces cerevisiae | Wild Type (URA3+) | 300 - 1000 µg/mL | Substantial growth impairment or lethality.[4] | [4] |
| Saccharomyces cerevisiae | ura3Δ | 1 mg/mL | Resistant, grows in the presence of 5-FOA.[1] | [1] |
| Saccharomyces cerevisiae | ura6 mutants | 1 mg/mL | Resistant, grows in the presence of 5-FOA.[1] | [1] |
| Candida albicans | Wild Type (URA3+) | Not specified, used for mutant selection | Sensitive, used for inducing chromosomal alterations in resistant mutants.[5] | [5] |
| Schizosaccharomyces pombe | Wild Type (ura4+) | 1 mg/mL | Sensitive, used for counter-selection.[6] | [6] |
Signaling Pathways and Experimental Workflows
The metabolic pathway leading to 5-FOA toxicity is a critical aspect of its function. Below are diagrams illustrating the key signaling pathway and a general experimental workflow for assessing 5-FOA toxicity.
Experimental Protocols
Accurate and reproducible assessment of 5-FOA toxicity is paramount. The following are detailed methodologies for key experiments.
Preparation of 5-FOA Plates
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Dextrose
-
Amino acid drop-out mix (lacking uracil)
-
Uracil
-
5-Fluoroorotic Acid (5-FOA)
-
Bacteriological Agar
-
Sterile water
Procedure:
-
For 1 liter of media, dissolve the following in 900 mL of sterile water:
-
6.7 g YNB without amino acids and ammonium sulfate
-
5 g Ammonium sulfate
-
20 g Dextrose
-
Appropriate amount of amino acid drop-out mix (as per manufacturer's instructions)
-
50 mg Uracil (to support initial growth of ura3 auxotrophs before 5-FOA takes effect)
-
-
Add 1 g of 5-FOA powder.[7] Note: 5-FOA is poorly soluble in water at neutral pH. It can be dissolved in DMSO to make a stock solution or added directly to the medium, which should be slightly acidic.[8]
-
Adjust the final volume to 1 liter with sterile water.
-
Sterilize the medium by filtration through a 0.22 µm filter. Do not autoclave 5-FOA containing media as it can degrade at high temperatures.
-
In a separate flask, autoclave 20 g of agar in 500 mL of water.
-
Cool the autoclaved agar to approximately 55°C.
-
Aseptically mix the filter-sterilized 5-FOA medium with the molten agar.
-
Pour the plates in a sterile environment and allow them to solidify.
-
Store the plates at 4°C, protected from light.
Yeast Growth Inhibition Assay (Spot Test)
Materials:
-
Yeast strains of interest
-
Appropriate liquid growth medium (e.g., YPD or synthetic complete medium)
-
Sterile water or saline for dilutions
-
5-FOA plates and control plates (without 5-FOA)
-
Micropipettes and sterile tips
-
30°C incubator
Procedure:
-
Grow the yeast strains overnight in the appropriate liquid medium at 30°C with shaking.
-
The next day, measure the optical density (OD600) of the cultures and adjust them to a starting OD600 of 1.0 in sterile water.
-
Prepare a 10-fold serial dilution series for each strain (e.g., 10-1, 10-2, 10-3, 10-4).
-
Spot 5-10 µL of each dilution onto the control and 5-FOA containing plates.
-
Allow the spots to dry completely in a sterile hood.
-
Incubate the plates at 30°C for 2-5 days, depending on the yeast species and strain.
-
Document the growth by photography. Growth inhibition is observed by comparing the growth on 5-FOA plates to the control plates.
Determination of IC50 (Liquid Culture Assay)
Materials:
-
Yeast strains of interest
-
Appropriate liquid growth medium
-
5-FOA stock solution
-
96-well microplates
-
Microplate reader capable of measuring OD600
-
30°C incubator with shaking capabilities
Procedure:
-
Grow overnight cultures of the yeast strains.
-
The next day, dilute the cultures to a starting OD600 of 0.05-0.1 in fresh liquid medium.
-
In a 96-well plate, prepare a serial dilution of 5-FOA in the liquid medium. Include a no-drug control.
-
Add the diluted yeast culture to each well of the 96-well plate.
-
Incubate the plate at 30°C with shaking in a microplate reader.
-
Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.
-
Plot the growth curves for each 5-FOA concentration.
-
From the growth data (e.g., endpoint OD or area under the curve), calculate the percentage of growth inhibition for each 5-FOA concentration relative to the no-drug control.
-
Determine the IC50 value, which is the concentration of 5-FOA that causes 50% growth inhibition, by plotting the percent inhibition against the log of the 5-FOA concentration and fitting the data to a dose-response curve. High-throughput and sensitive assays to measure yeast cell growth have been developed and can be adapted for this purpose.[9][10]
Conclusion
The toxicity of 5-FOA is a cornerstone of yeast molecular genetics, providing a powerful tool for counter-selection. While the underlying mechanism is conserved across different yeast species, the absolute sensitivity can be influenced by the specific species and the genetic background of the strain. The protocols and data presented in this guide offer a framework for researchers to effectively utilize 5-FOA in their experiments and to further explore the nuances of its activity in diverse yeast systems. Further quantitative studies are needed to establish a more comprehensive comparative dataset of 5-FOA toxicity across a wider range of yeast strains.
References
- 1. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-Fluoro-orotic acid induces chromosome alterations in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Assays of Transposition and Homologous Recombination of the Retrotransposon Tf1 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.zymoresearch.com [files.zymoresearch.com]
- 8. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 9. High-throughput and sensitive assay to measure yeast cell growth: a bench protocol for testing genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Gene Disruption Post 5-FOA Selection: A Comparative Guide
For researchers leveraging the powerful URA3/5-FOA counter-selection system, particularly in yeast genetics, ensuring the desired gene disruption has occurred accurately is a critical downstream step. While 5-fluoroorotic acid (5-FOA) selection efficiently eliminates cells retaining the URA3 marker, it does not guarantee the intended genomic modification. Spontaneous mutations in the URA3 gene itself or other genes in the uracil biosynthesis pathway can also confer 5-FOA resistance, leading to false positives[1].
This guide provides a comparative overview of common molecular techniques used to validate gene disruption results obtained from 5-FOA selection. We present the methodologies, supporting data in comparative tables, and detailed experimental protocols to assist researchers in selecting the most appropriate validation strategy for their needs.
The Principle of URA3/5-FOA Selection
The URA3 gene, encoding orotidine-5'-phosphate decarboxylase, is a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Cells with a functional URA3 gene can synthesize their own uracil and are thus prototrophic. However, this enzyme also converts the non-toxic pro-drug 5-FOA into the toxic compound 5-fluorouracil, which disrupts RNA and DNA synthesis, leading to cell death.[2][3] This mechanism forms the basis of a powerful counter-selection strategy: only cells that have lost the URA3 gene (ura3 mutants) can survive on media containing 5-FOA.[4][5][6]
Comparison of Validation Methods
Following 5-FOA selection, several techniques can be employed to confirm the gene disruption at the genomic, transcriptomic, and proteomic levels. The choice of method depends on the required level of certainty, throughput, cost, and available resources.
| Method | Principle | Information Provided | Throughput | Cost | Labor Intensity | Key Advantage | Key Limitation |
| Colony PCR | PCR amplification of the target genomic locus using primers flanking the gene of interest. | Genotype (presence/absence of WT gene, presence of disruption cassette, size of deletion). | High | Low | Low | Rapid, inexpensive, and high-throughput screening of many colonies.[7][8] | Does not rule out ectopic integrations or confirm the absence of protein. Prone to PCR artifacts. |
| Sanger Sequencing | Dideoxy chain termination sequencing of the PCR product from the target locus. | Precise nucleotide sequence of the targeted region, confirming deletion junctions.[7][9] | Low-Medium | Medium | Medium | Gold standard for confirming the exact genomic edit at the target site.[10] | Not suitable for detecting off-target mutations or large rearrangements. Can be challenging for heterozygous deletions.[9] |
| Southern Blot | Hybridization of a labeled DNA probe to restriction enzyme-digested genomic DNA separated by gel electrophoresis. | Confirms correct integration, copy number, and absence of random insertions (ectopic events).[11][12] | Low | High | High | Definitive method for confirming genomic structure and copy number.[11][13] | Labor-intensive, requires large amounts of high-quality genomic DNA, and uses hazardous materials (historically).[11] |
| Quantitative PCR (qPCR) | Real-time PCR to measure the amount of mRNA transcribed from the target gene. | Gene expression level (verifies functional knockout at the transcript level).[7] | High | Medium | Medium | Quantitative assessment of gene knockdown/knockout.[7] | Requires careful normalization and does not confirm protein absence. RNA instability can affect results. |
| Western Blot | Immunodetection of the target protein from cell lysates using a specific antibody. | Protein level (confirms the absence of the target protein).[7][14] | Medium | Medium-High | Medium | Provides direct evidence of functional knockout at the protein level.[7] | Dependent on the availability of a specific and high-quality antibody; not all proteins have good antibodies.[10] |
| Phenotypic Analysis | Assessing the expected physiological or functional change resulting from the gene disruption. | Functional consequence of the gene knockout.[7] | Variable | Variable | Variable | Confirms the biological relevance and functional impact of the gene disruption.[7] | Not all gene disruptions have an easily observable or known phenotype. |
Experimental Workflows & Logical Comparisons
A typical validation workflow proceeds from rapid, high-throughput screening to more definitive, lower-throughput methods for promising candidates.
The different validation methods provide evidence at distinct biological levels. A multi-faceted approach combining genomic and functional validation provides the highest confidence in the final result.
Experimental Protocols
Protocol 1: Colony PCR for Screening Yeast Transformants
This protocol allows for the rapid screening of yeast colonies to identify putative gene disruptions.
Materials:
-
Yeast colonies from 5-FOA plates
-
Sterile pipette tips or toothpicks
-
PCR tubes with PCR master mix
-
Forward and reverse primers flanking the target gene
-
Nuclease-free water
-
Lysis solution: 200 mM Lithium Acetate, 1% SDS
Methodology:
-
Prepare PCR Reactions: For each colony to be tested, prepare a PCR tube containing your master mix and primers. It is recommended to use a primer pair that flanks the targeted gene, such that a wild-type allele gives one size band and a disrupted allele gives a different, predictable size band.
-
Colony Pick: Using a sterile pipette tip, touch a single yeast colony.
-
Cell Lysis (Option A - Direct): Swirl the tip directly into the corresponding PCR tube to transfer a small number of cells.
-
Cell Lysis (Option B - Chemical): Swirl the tip into a microfuge tube containing 50 µL of lysis solution. Vortex briefly and incubate at 70°C for 15 minutes. Centrifuge at max speed for 1 minute. Use 1 µL of the supernatant as the template for your PCR reaction.
-
PCR Amplification: Run the PCR program with an initial denaturation step of 10 minutes at 95°C to ensure cell lysis and DNA denaturation. Follow with 30-35 cycles of amplification.
-
Gel Electrophoresis: Analyze 10-15 µL of the PCR product on a 1-1.5% agarose gel. Compare the band sizes to wild-type and negative controls to identify colonies with the expected size shift indicative of a gene disruption.
Protocol 2: Southern Blot for Definitive Genomic Confirmation
This protocol provides a definitive confirmation of gene targeting and rules out random integration events.
Materials:
-
High-quality genomic DNA (gDNA) from putative knockout and wild-type strains
-
Restriction enzyme and corresponding buffer
-
Agarose gel and electrophoresis equipment
-
Depurination solution (0.25 M HCl)
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.5)
-
20x SSC transfer buffer
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Hybridization buffer and blocking reagent
-
Labeled DNA probe specific to the gene or disruption cassette
-
Wash buffers (varying stringency)
-
Detection system (e.g., autoradiography film or chemiluminescence imager)
Methodology:
-
Genomic DNA Digestion: Digest 10-20 µg of gDNA from each sample overnight with a chosen restriction enzyme. The enzyme should cut outside the targeted region to produce different sized fragments for the wild-type and knockout alleles that can be resolved on a gel.
-
Gel Electrophoresis: Separate the digested DNA on a large 0.8% agarose gel until good separation of fragments is achieved.
-
Gel Treatment:
-
Depurinate the DNA by soaking the gel in 0.25 M HCl for 15 minutes.
-
Rinse with water, then denature the DNA by soaking in denaturation solution for 30 minutes.
-
Rinse with water, then neutralize the gel by soaking in neutralization solution for 30 minutes.
-
-
Blotting: Transfer the DNA from the gel to the membrane overnight using capillary action with 20x SSC buffer.
-
Crosslinking: After transfer, rinse the membrane in 2x SSC and fix the DNA to the membrane using a UV crosslinker.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer with a blocking agent for 1-2 hours at the appropriate temperature. Add the denatured, labeled DNA probe and hybridize overnight.
-
Washing and Detection: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe. Detect the signal using the appropriate method for your probe's label (e.g., expose to X-ray film for radioactive probes). The resulting bands should correspond to the expected sizes for a correct gene disruption event.[12][13]
References
- 1. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. Validation of gene knockout/knockin in fly models by PCR screening with EzMate 401 Automated Pipetting System-Blue-Ray Biotech [blue-raybio.com]
- 9. A Simple Method to Confirm and Size Deletion, Duplication, and Insertion Mutations Detected by Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Southern Blot [genome.gov]
- 12. Southern blot - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Validate a CRISPR Knockout [biognosys.com]
Reproducibility of Experimental Results Using 5-Fluoroorotic Acid: A Comparative Guide
For researchers in genetics, molecular biology, and drug development, the ability to reliably select for specific genetic modifications is paramount. 5-Fluoroorotic acid (5-FOA) is a widely utilized chemical for counter-selection, particularly in yeast genetics. It allows for the selection of cells that have lost a specific gene, most commonly URA3. Despite its widespread use, many researchers report difficulties in achieving reproducible results.[1][2] This guide provides a comprehensive comparison of factors affecting 5-FOA reproducibility, details experimental protocols, and briefly discusses an alternative counter-selection agent.
Mechanism of Action and Sources of Variability
5-FOA is a fluorinated derivative of orotic acid, a precursor in the pyrimidine biosynthesis pathway.[3] In cells expressing the URA3 gene, which encodes orotidine-5'-phosphate decarboxylase, 5-FOA is converted into the toxic compound 5-fluorouracil.[4][5][6] This leads to cell death, allowing for the selection of ura3 mutant cells, which are resistant to 5-FOA.[7][8] This powerful selection method is integral to techniques like plasmid shuffling, gene deletion, and two-hybrid screening.[6][9][10][11]
However, the efficacy and reproducibility of 5-FOA selection can be influenced by several factors, leading to inconsistent outcomes. Anecdotal evidence and product literature suggest that the stability and solubility of 5-FOA, as well as the composition of the growth media, are critical variables.[1][2]
Key Factors Influencing 5-FOA Experiment Reproducibility
Several parameters can significantly impact the outcome of 5-FOA-based selections. Understanding and controlling these variables is crucial for obtaining consistent and reliable results.
| Factor | Impact on Reproducibility | Recommendations | Supporting Data/Observations |
| 5-FOA Solubility | Incomplete solubilization can lead to inconsistent concentrations in the media, resulting in variable selection pressure. | 5-FOA is slightly soluble in water but very soluble in DMSO.[1][2] For aqueous solutions, heating or autoclaving can aid dissolution.[1][2] Preparing a concentrated stock solution in DMSO is a common and effective practice.[4][7] | Some protocols recommend boiling to completely dissolve 5-FOA, and it has been shown that boiled 5-FOA solutions perform as well as or better than non-boiled controls, likely due to improved solubility.[2] |
| Media Composition | The presence of uracil or related compounds in the media can compete with 5-FOA, reducing its toxic effect and leading to a high background of non-mutant cells. | Use of synthetic defined (SD) media is recommended over rich media like YPD, which contains yeast extract, a source of uracil.[12] A small amount of uracil is sometimes added to 5-FOA plates to reduce background and allow for some initial growth before the toxic effects take hold.[5] | It is noted that selection on 5-FOA is not as effective when colonies are too crowded, and using a lower colony density can improve results.[12] |
| 5-FOA Concentration | The optimal concentration of 5-FOA can vary between different yeast strains and experimental setups. Suboptimal concentrations can lead to incomplete selection or inhibition of desired mutant growth. | The recommended concentration of 5-FOA typically ranges from 0.1 mg/mL to 1 mg/mL.[1] It is advisable to empirically determine the optimal concentration for a specific strain and application. | Different concentrations have been used for various organisms; for instance, 0.1 mg/mL has been used for the archaeon Sulfolobus acidocaldarius.[1] |
| Light and Heat Stability | Concerns about the degradation of 5-FOA due to light or heat exposure have been raised, potentially affecting its potency. | 5-FOA powder should be stored at -20°C and protected from light.[7] While 5-FOA is thermotolerant for short periods and can withstand autoclaving, long-term storage of solutions should be at -20°C.[1][2] | Experiments have shown that 5-FOA is stable under high heat conditions like boiling and autoclaving.[1][2] Aliquots of reconstituted 5-FOA are stable for at least 6 months at -20°C.[1] |
| Genetic Background of Yeast Strain | The genetic background of the yeast strain can influence its susceptibility to 5-FOA. | It is important to use a strain with a well-characterized URA3 locus and to be aware of any potential suppressor mutations. | Recent studies have identified that mutations in the URA6 gene can also confer resistance to 5-FOA, providing an alternative mechanism for resistance that is independent of URA3 mutations.[13][14][15] |
Experimental Protocols
To enhance reproducibility, it is essential to follow a well-defined and consistent protocol. Below are detailed methodologies for preparing 5-FOA media.
Preparation of 5-FOA Plates from Powder
-
Prepare Synthetic Media: Make 400 mL of standard yeast synthetic media lacking uracil.[7][9]
-
Add 5-FOA: Add 1 g of 5-Fluoroorotic acid powder to the media.[7][9]
-
Sterilization: Sterilize the mixture by filtration. Alternatively, the 5-FOA powder can be added to the media after autoclaving, once it has cooled to about 55°C.[7][9]
-
Prepare Agar: Autoclave a separate solution of 20 g of agar in 600 mL of water.[7][9]
-
Combine and Pour: Allow the agar solution to cool to 55°C, then add the 5-FOA-containing media, mix well, and pour the plates.[7][9]
Preparation of 5-FOA Plates from a 100x DMSO Stock Solution
-
Prepare Stock Solution: Dissolve 1 g of 5-Fluoroorotic acid in 10 mL of DMSO to create a 100 mg/mL (100x) stock solution.[4][7] Store this solution at -20°C.
-
Prepare Agar Media: Prepare 1 liter of standard yeast synthetic agar media.
-
Autoclave: Sterilize the media by autoclaving.
-
Cool and Supplement: Let the media cool to approximately 55°C. At this point, add any other necessary heat-sensitive supplements (e.g., amino acids, sugars).[7][9]
-
Add 5-FOA Stock: Add 10 mL of the 100x 5-FOA stock solution per liter of media, mix thoroughly, and pour the plates.[7][9]
Visualizing the 5-FOA Selection Pathway and Experimental Workflow
To better illustrate the underlying mechanisms and procedures, the following diagrams are provided.
Caption: Mechanism of 5-FOA counter-selection in yeast.
Caption: General experimental workflow for plasmid shuffling using 5-FOA.
Alternative Counter-Selection Strategies
While 5-FOA is a powerful tool, its limitations have prompted the development of other counter-selection systems. One notable alternative is the use of 5-Fluoroanthranilic acid (5-FAA) for the counter-selection of the TRP1 gene, another common marker in yeast genetics.[5][16]
| Counter-Selection Agent | Gene Marker | Mechanism of Action | Advantages | Disadvantages |
| 5-Fluoroorotic Acid (5-FOA) | URA3 | Converted to a toxic product by the URA3 gene product.[5][6] | Well-established, highly effective when optimized. | Reproducibility can be challenging, sensitive to media composition.[1][2][12] |
| 5-Fluoroanthranilic Acid (5-FAA) | TRP1 | Converted into a toxic tryptophan analog by enzymes in the tryptophan biosynthesis pathway.[5][16] | Provides an alternative selection system, useful when the URA3 marker is needed for other purposes. | Can be strain-dependent, may require optimization of concentration and media conditions.[16] |
Conclusion
The reproducibility of experiments using 5-Fluoroorotic acid is a significant concern for many researchers. By carefully controlling factors such as solubility, media composition, and 5-FOA concentration, and by adhering to standardized protocols, it is possible to improve the consistency of results. Furthermore, understanding the underlying biological pathways and being aware of alternative counter-selection methods, such as the 5-FAA/TRP1 system, provides researchers with a broader toolkit for genetic manipulation. For critical applications, especially in drug development and screening where high fidelity is essential, rigorous optimization and validation of the chosen counter-selection strategy are indispensable.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 4. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]
- 5. biorxiv.org [biorxiv.org]
- 6. geneseesci.com [geneseesci.com]
- 7. goldbio.com [goldbio.com]
- 8. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. zymoresearch.com [zymoresearch.com]
- 11. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 12. 5-FOA selection - Cell Biology [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide: 5-Fluoroorotic Acid Monohydrate vs. Anhydrous for Gene Selection Experiments
For researchers in genetics, molecular biology, and drug development, 5-Fluoroorotic acid (5-FOA) is an indispensable tool for counter-selection of the URA3 gene in yeast and other organisms. This powerful selective agent allows for the isolation of cells that have lost the URA3 gene, which is crucial for a variety of genetic engineering techniques. 5-FOA is commercially available in two primary forms: monohydrate and anhydrous. While both serve the same fundamental purpose, their physical properties differ, which can have practical implications in experimental workflows. This guide provides a detailed comparison of 5-FOA monohydrate and anhydrous 5-Fluoroorotic acid to aid researchers in selecting the appropriate reagent for their needs.
Chemical and Physical Properties: A Head-to-Head Comparison
The primary distinction between the two forms of 5-FOA lies in the presence of a water molecule in the crystal structure of the monohydrate form. This difference is reflected in their molecular weights and may influence their solubility and handling.
| Property | 5-FOA Monohydrate | Anhydrous 5-Fluoroorotic Acid |
| Molecular Formula | C₅H₃FN₂O₄·H₂O[1] | C₅H₃FN₂O₄[2] |
| Molecular Weight | 192.1 g/mol [1] | 174.09 g/mol [2][3] |
| Appearance | Off-white to light yellow powder[1] | White to off-white solid[4] |
| Melting Point | ~258°C[1] | 278°C (decomposes)[2][3] |
| Solubility in Water | Slightly soluble; solubility increases with heat[1] | Sparingly soluble[5] |
| Solubility in DMSO | Very soluble[1] | Soluble (approx. 10 mg/mL)[5] |
| Storage | Recommended at -20°C, protect from light[6] | Recommended at -20°C[2][3] |
Key Consideration: The difference in molecular weight is a critical factor when preparing stock solutions. To achieve the same molar concentration, a greater mass of the monohydrate form is required compared to the anhydrous form.
Experimental Performance and Considerations
While no direct peer-reviewed studies formally compare the in vivo efficacy of the two forms, the underlying active molecule is identical. Therefore, their performance in selecting for ura3 mutants is expected to be the same when used at the same molar concentration. The choice between the two often comes down to practical laboratory considerations.
5-FOA Monohydrate:
-
Advantages: The monohydrate is the more commonly cited form in published research and protocols.[6] This widespread use suggests a long history of reliable performance. Its stability is well-documented, with lyophilized powder being stable at room temperature for short periods and for at least a year when stored at -20°C.[6][7] Reconstituted aliquots are stable for up to 6 months at -20°C.[1]
-
Dissolution: It is slightly soluble in water, and protocols often recommend heating or autoclaving to aid dissolution.[1] For complete and rapid solubilization, dissolving in DMSO is a common practice.[1]
Anhydrous 5-Fluoroorotic Acid:
-
Advantages: The primary advantage is its higher concentration of the active compound by mass. This can be a factor in cost-effectiveness and for experiments requiring very high concentrations.
-
Dissolution: Information on the dissolution of the anhydrous form is less detailed in readily available literature. However, like the monohydrate, it is soluble in DMSO.[8]
Researchers have noted that achieving reproducible results with 5-FOA can sometimes be challenging, with factors such as light and heat stability being anecdotal concerns.[9] However, studies on the monohydrate form have shown it to be highly thermotolerant, with boiled samples performing as well or even better than non-boiled controls, likely due to improved solubilization.[1][9]
Mechanism of Action: The URA3 Counter-Selection Pathway
The utility of 5-FOA in genetic selection hinges on the enzymatic activity of orotidine-5'-phosphate (OMP) decarboxylase, the protein product of the URA3 gene. In wild-type URA3 cells, 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU), which is a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis. This leads to cell death. In contrast, ura3 mutant cells lack a functional OMP decarboxylase and therefore cannot process 5-FOA into its toxic metabolite, allowing them to survive on media containing 5-FOA.
References
- 1. usbio.net [usbio.net]
- 2. 5-氟乳清酸 水合物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-氟乳清酸 水合物 ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. goldbio.com [goldbio.com]
- 7. usbio.net [usbio.net]
- 8. 5-Fluoroorotic acid = 98 207291-81-4 [sigmaaldrich.com]
- 9. usbio.net [usbio.net]
Safety Operating Guide
5-Fluoroorotic acid monohydrate proper disposal procedures
Proper disposal of 5-Fluoroorotic acid monohydrate (5-FOA) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information and a step-by-step plan for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks associated with this chemical.
Immediate Safety and Handling
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Key Hazards: 5-FOA is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[5]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If there is a risk of dust formation or if engineering controls are inadequate, use an air-purifying respirator.[1][5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid the formation of dust and aerosols.[1][2]
Hazard Summary
The following table summarizes the primary hazards associated with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[3] |
| Skin Irritation | Causes skin irritation.[1][2] | Avoid contact with skin. If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
Step-by-Step Disposal Protocol
This compound and its container must be disposed of as hazardous waste.[2][4] Do not discharge it into drains or the environment.[1][2]
Step 1: Waste Collection
-
Solid Waste: Collect unused or waste 5-FOA powder in its original container if possible, or in a designated and compatible hazardous waste container.[6][7]
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with 5-FOA should be considered hazardous waste. Double-bag this waste in clear plastic bags for visual inspection and place it in a designated solid hazardous waste container.[6]
-
Aqueous Solutions: Collect solutions containing 5-FOA in a designated, leak-proof hazardous waste container for liquids.[6] Do not dispose of these solutions down the sink.[8]
-
Empty Containers: Original containers of 5-FOA must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[9] After rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection.[9]
Step 2: Container Management
-
Selection: Use sturdy, leak-proof containers with secure, screw-on caps.[6][10] Food-grade containers are not acceptable for hazardous waste storage.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[9][10] Do not use abbreviations.[9] Indicate the date when waste was first added to the container.[10]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6][9]
Step 3: Waste Storage
-
Designated Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Segregation: Store 5-FOA waste away from incompatible materials, such as strong oxidizing agents.[5]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[6] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[6]
-
Follow Timelines: Be aware of accumulation time limits. Hazardous waste must typically be collected within 90 days of the start date on the container.[6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, evacuate the area if necessary. Avoid breathing dust and prevent it from entering drains.[1][2] Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material into a suitable, closed container for disposal.[1] For detailed emergency procedures, always refer to the Safety Data Sheet (SDS) and your institution's specific protocols.
References
- 1. One moment, please... [formedium.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. goldbio.com [goldbio.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
